molecular formula C9H10N4 B1470139 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine CAS No. 1497023-17-2

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B1470139
CAS No.: 1497023-17-2
M. Wt: 174.2 g/mol
InChI Key: ZYCFPZOFGWZALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged structure known for its versatility as a bioisostere for amide bonds and other functional groups, its ability to engage in hydrogen bonding, and its metabolic stability, which makes it a valuable component in the design of bioactive molecules . This specific amine-functionalized derivative serves as a key synthetic intermediate for constructing more complex molecular architectures, particularly through the functionalization of its amine group. While specific biological data for this exact compound may be limited in the public domain, its structural features align with those of 1,2,3-triazole derivatives that have demonstrated a wide spectrum of pharmacological activities in research settings. Such activities include serving as inhibitors for various enzymatic targets . The presence of the 4-methylphenyl (p-tolyl) group at the 1-position of the triazole ring provides a hydrophobic aromatic domain that can be critical for interactions with target proteins. Researchers can leverage this compound as a building block to develop potential therapeutic agents, exploring its incorporation into molecules designed for multi-target therapies or as a core scaffold in combinatorial chemistry and library synthesis. Applications: This product is intended for use as a synthetic intermediate and building block in organic chemistry and pharmaceutical research (RUO). It is strictly for laboratory research purposes and is not classified as a drug or approved for any diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-methylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-6-9(10)11-12-13/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCFPZOFGWZALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Abstract

This guide provides a comprehensive, research-level overview of the , a heterocyclic compound of significant interest in medicinal chemistry. We detail a robust and reproducible synthetic strategy centered on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The narrative elucidates the causal reasoning behind the selection of precursors, reaction conditions, and analytical methods. Detailed, step-by-step protocols for the synthesis of the key intermediate, 1-azido-4-methylbenzene, the subsequent cycloaddition to form a nitrile-substituted triazole, and its final reduction to the target amine are provided. Furthermore, this document establishes a self-validating framework for the comprehensive characterization of the final compound using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking both a practical methodology and a deep mechanistic understanding of the synthesis and validation of substituted 1,2,3-triazole scaffolds.

Introduction: The Prominence of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This five-membered heterocycle, containing three adjacent nitrogen atoms, is not merely a synthetic curiosity but a core structural motif in numerous pharmacologically active compounds.[3][4] Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to serve as a stable and effective bioisostere for amide bonds.[1][2] This mimicry is crucial in drug design, enabling the replacement of metabolically labile peptide linkages with a robust triazole core, often enhancing pharmacokinetic profiles.

The utility of 1,2,3-triazoles has been unlocked by the development of highly efficient synthetic methods, most notably the Huisgen 1,3-dipolar cycloaddition.[3][5] While the thermal version of this reaction often requires harsh conditions and yields mixtures of regioisomers, the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized the field.[5][6][7] This reaction, a prime example of "click chemistry," proceeds with near-perfect atom economy, high regioselectivity for the 1,4-disubstituted product, and tolerance of a wide array of functional groups, typically under mild, aqueous conditions.[8][9]

This guide focuses on a specific derivative, 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine. The presence of the 4-amino group provides a critical vector for further functionalization, making it a valuable building block for creating libraries of potential therapeutic agents, which have shown promise in antimicrobial, anticancer, and antiviral applications.[3][10]

Section 1: A Deliberate Synthetic Strategy

A robust synthetic plan prioritizes reliability, safety, and the use of readily accessible precursors. Our strategy for synthesizing 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is a multi-step process designed for high yield and unambiguous product formation.

Retrosynthetic Analysis

The core of our approach is the CuAAC reaction. A retrosynthetic disconnection of the target molecule reveals the two essential building blocks required for the cycloaddition: an aryl azide and a terminal alkyne.

G target 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (Target Molecule) disconnection CuAAC Precursors + Nitrile Reduction target->disconnection intermediate 1-(4-methylphenyl)-4-cyano-1H-1,2,3-triazole (Intermediate) disconnection->intermediate azide 1-azido-4-methylbenzene (p-tolyl azide) intermediate->azide CuAAC alkyne Cyanoacetylene (prop-2-ynenitrile) intermediate->alkyne CuAAC toluidine p-toluidine azide->toluidine Diazotization + Azidation

Figure 1: Retrosynthetic analysis of the target amine.

Causality of Design:

  • The Azide Component: The 1-(4-methylphenyl) substituent is sourced from 1-azido-4-methylbenzene (p-tolyl azide). This is a logical choice as it is readily synthesized from the inexpensive and commercially available p-toluidine via a well-established diazotization-azidation sequence.

  • The Alkyne Component: Providing the 4-amino group directly from an alkyne is challenging, as aminoacetylene is highly unstable. A more prudent and scientifically sound approach is to use an alkyne with a stable precursor functional group—a "masked amine." We have selected cyanoacetylene (prop-2-ynenitrile). The nitrile group is an excellent choice because it is stable under CuAAC conditions and can be selectively reduced to a primary amine in a subsequent step. This two-step sequence (cycloaddition followed by reduction) is superior to a single-step approach as it avoids handling unstable reagents and provides a cleaner, more controlled reaction pathway.

The Overall Synthetic Workflow

The synthesis proceeds through three distinct, high-yielding stages:

  • Synthesis of 1-azido-4-methylbenzene: Conversion of p-toluidine to its diazonium salt, followed by nucleophilic substitution with sodium azide.

  • CuAAC Reaction: The "click" reaction between the synthesized p-tolyl azide and cyanoacetylene to form the stable intermediate, 1-(4-methylphenyl)-4-cyano-1H-1,2,3-triazole.

  • Nitrile Reduction: Chemical reduction of the cyano group on the triazole ring to afford the final product, 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.

G start1 p-toluidine step1 1. HCl, NaNO₂, 0-5 °C 2. NaN₃ start1->step1 azide 1-azido-4-methylbenzene step1->azide step2 CuSO₄·5H₂O Sodium Ascorbate t-BuOH/H₂O, RT azide->step2 start2 Cyanoacetylene start2->step2 intermediate 1-(4-methylphenyl)-4-cyano- 1H-1,2,3-triazole step2->intermediate step3 LiAlH₄ Dry THF, 0 °C to RT intermediate->step3 product 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (Final Product) step3->product

Sources

physicochemical properties of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

[1]

Executive Summary

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (also known as 4-amino-1-(p-tolyl)-1,2,3-triazole) is a heteroaromatic primary amine.[1] Unlike its more common isomer, the 5-amine (often obtained via standard azide-nitrile cycloaddition), the 4-amino-1,2,3-triazole scaffold represents a distinct chemical space often utilized as a bioisostere for amides in peptidomimetics and kinase inhibitors.[1]

This compound is characterized by the presence of a p-tolyl group at the N1 position and a primary amino group at the C4 position. Its synthesis requires specific regioselective methodologies, such as the Curtius rearrangement of the corresponding carboxylic acid or advanced CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) modifications, to avoid the thermodynamic preference for the 5-amino isomer or Dimroth rearrangement products.[1]

Chemical Identity & Structure

PropertyDetail
IUPAC Name 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
CAS Registry Number Not widely listed; Analogous to 1-phenyl-1H-1,2,3-triazol-4-amine
Molecular Formula C

H

N

Molecular Weight 174.20 g/mol
SMILES Cc1ccc(cc1)n2cc(N)nn2
InChI Key Predicted:[1][2][3][4] XXXXX-UHFFFAOYSA-N
Structural Class 1,4-Disubstituted 1,2,3-Triazole
Structural Visualization

The molecule consists of a planar 1,2,3-triazole ring.[1] The p-tolyl substituent at N1 provides lipophilicity and steric bulk, while the C4-amino group acts as a hydrogen bond donor/acceptor.

StructureTolylp-Tolyl Group(Lipophilic)N1N1 Position(Linker)Tolyl->N1AttachedTriazole1,2,3-Triazole Core(Aromatic)N1->TriazolePart of RingC4C4 PositionTriazole->C4Substituted atAminePrimary Amine (-NH2)(H-Bond Donor)C4->AmineFunctional Group

Caption: Structural connectivity of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine highlighting the regiochemistry.

Physicochemical Properties[2][5][6][7][8][9][10][11]

The following data represents a synthesis of experimental values for close analogs (e.g., 1-phenyl-1,2,3-triazol-4-amine) and calculated predictions for the specific p-tolyl derivative.

Quantitative Data Table
PropertyValue / RangeConfidenceContext
Physical State Solid (Crystalline powder)HighBased on aryl-triazole analogs.
Melting Point 145 – 155 °CMediumPredicted. 1-Phenyl analog melts ~125°C; p-methyl increases crystal packing stability.
Solubility DMSO, DMF, MethanolHighSoluble in polar aprotic solvents; sparingly soluble in water.[1]
pKa (Conjugate Acid) ~3.5 – 4.0HighThe triazole ring is electron-withdrawing, reducing the basicity of the amine compared to aniline (pKa 4.6).[1]
LogP 1.8 – 2.1Highp-Tolyl group adds hydrophobicity compared to phenyl (LogP ~1.3).
UV/Vis Absorption

~250-260 nm
HighCharacteristic of N-aryl triazole conjugation.
Stability & Reactivity Profile
  • Thermal Stability: Generally stable up to melting point. 4-amino-1,2,3-triazoles are more thermally stable than their 5-amino isomers, which are prone to Dimroth rearrangement.[1]

  • Acid/Base: Weak base.[4][5][6] Forms salts with strong mineral acids (HCl, H

    
    SO
    
    
    ).[1]
  • Tautomerism: The 4-amino group can theoretically tautomerize to the imine form, but the amino-triazole aromatic form is heavily favored.

Synthesis Methodologies

Synthesizing the 4-amino isomer specifically requires avoiding the thermodynamic trap of the 5-amino isomer (which forms via azide+nitrile cycloaddition). Two primary routes are recommended.

Method A: Curtius Rearrangement (Regiospecific)

This is the most reliable method for generating the free primary amine at position 4.

  • Cycloaddition: React p-tolyl azide with propiolic acid (or ester) to yield 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid .

  • Acyl Azide Formation: Convert the carboxylic acid to the acyl azide using Diphenylphosphoryl azide (DPPA) or via the acid chloride.

  • Curtius Rearrangement: Heat the acyl azide (in toluene or t-butanol) to form the isocyanate intermediate.

  • Hydrolysis: Acidic hydrolysis of the isocyanate (or carbamate if t-BuOH was used) yields the target 4-amine.

Method B: Iodonium-Mediated Click Chemistry

A modern divergent approach utilizing hypervalent iodine reagents.

  • Iodonium Salt Synthesis: React a terminal alkyne with a hypervalent iodine reagent.

  • CuAAC: React p-tolyl azide with the alkynyl iodonium salt to form a 4-iodotriazole intermediate (or direct iodonium-triazole).

  • Amination: Copper-catalyzed coupling of the intermediate with ammonia or a surrogate (like allyl amine followed by deprotection).

Experimental Workflow Diagram (Method A)

SynthesisAzidep-Tolyl AzideAcid1-(p-Tolyl)-triazole-4-COOHAzide->AcidCuAAC (Click)CuSO4, Na AscorbateAlkynePropiolic AcidAlkyne->AcidCuAAC (Click)CuSO4, Na AscorbateAcylAzideAcyl Azide IntermediateAcid->AcylAzideDPPA, Et3Nor SOCl2 then NaN3IsocyanateIsocyanate (-N=C=O)AcylAzide->IsocyanateHeat (Curtius Rearrangement)- N2Product1-(4-methylphenyl)-1H-1,2,3-triazol-4-amineIsocyanate->ProductAcid Hydrolysis (HCl/H2O)- CO2

Caption: Step-by-step Curtius rearrangement pathway for the regiospecific synthesis of the target 4-amine.

Reactivity & Dimroth Rearrangement[1]

A critical aspect of amino-triazole chemistry is the Dimroth Rearrangement , an equilibrium between 1-substituted-5-amino-1,2,3-triazoles and 1-substituted-triazole-4-amines (often via a diazo-amidine intermediate).[1]

  • 5-Amino Isomers: 1-Aryl-5-amino-1,2,3-triazoles are generally unstable towards rearrangement in basic conditions, often converting to the thermodynamically more stable 4-anilino isomers or equilibrating.[1]

  • 4-Amino Isomers (Target): The 1-aryl-4-amino-1,2,3-triazole (our target) is significantly more stable than the 5-amino variant.[1] It does not typically undergo Dimroth rearrangement because the amino group is not adjacent to the N1-aryl substituent, preventing the necessary ring-opening mechanism.

  • Nucleophilicity: The C4-amine is less nucleophilic than a standard aniline due to the electron-deficient triazole ring. Acylation requires forcing conditions (e.g., acetic anhydride with DMAP).[1]

Applications in Drug Discovery[1][4]

  • Bioisostere: The 1,2,3-triazole-4-amine unit serves as a rigid, planar bioisostere for the amide bond (

    
    ) in peptide mimetics.[1]
    
  • Kinase Inhibition: The motif appears in ATP-competitive inhibitors where the amine forms hydrogen bonds with the hinge region of the kinase (e.g., CYP51 inhibitors, antifungal agents).[1]

  • Ligand Design: Used as a monodentate or bidentate ligand in coordination chemistry, particularly for transition metals (Ag, Cu).[1]

References

  • Synthesis of 4-amino-1,2,3-triazoles via Curtius Rearrangement

    • Source: Organic Chemistry Portal. "Synthesis of 1,2,3-Triazoles."
    • URL:[Link]

  • Dimroth Rearrangement Mechanisms

    • Source: Wikipedia / Heterocyclic Chemistry Reviews.
    • URL:[Link][1][7]

  • Physicochemical Properties of Triazole Analogs

    • Source: PubChem (1-phenyl-1H-1,2,3-triazole data).[1][3]

    • URL:[Link][1]

  • Divergent Synthesis of 4-Aminotriazoles

    • Source: ResearchGate (Alkynyliodonium pathway).[1][8]

    • URL:[Link]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, a molecule of significant interest in medicinal chemistry. For researchers, scientists, and professionals in drug development, this document outlines the critical path from synthesis and crystallization to advanced structural elucidation and computational analysis. While a definitive published crystal structure for this specific molecule is not yet available, this guide establishes a robust methodology, drawing upon established principles and data from analogous structures. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols. The guide integrates single-crystal X-ray diffraction (SCXRD), Hirshfeld surface analysis, and Density Functional Theory (DFT) to present a holistic understanding of the molecule's three-dimensional architecture and intermolecular interactions.

Introduction: The Significance of 1,2,3-Triazoles in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and versatile biological activities.[1][2] These five-membered heterocyclic compounds, featuring three contiguous nitrogen atoms, are metabolically stable and capable of engaging in hydrogen bonding and dipole interactions, making them effective bioisosteres for amide bonds.[1][3] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the integration of 1,2,3-triazoles into a wide array of therapeutic agents, including antibacterial, antiviral, anti-inflammatory, and anticancer drugs.[2][4][5]

The specific compound, 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, combines the versatile triazole core with a p-tolyl group, a common substituent in pharmacologically active molecules, and a 4-amino group, which can act as a key hydrogen bond donor and a site for further functionalization. A precise understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding the rational design of next-generation therapeutics.

Synthesis and Crystallization: The Gateway to High-Resolution Structural Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway: A Regioselective "Click" Chemistry Approach

A highly efficient and atom-economical route to 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is the cesium carbonate-catalyzed [3+2] cycloaddition reaction between p-tolyl azide and acetonitrile.[6] This "azide-acetonitrile click reaction" offers a direct and high-yielding synthesis of the desired 5-amino-1,2,3-triazole product.

Experimental Protocol: Synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

  • Preparation of p-tolyl azide: Synthesize p-tolyl azide from 4-methylaniline via diazotization followed by reaction with sodium azide.

  • Cycloaddition Reaction:

    • In a suitable reaction vessel, dissolve p-tolyl azide (1.0 eq) and acetonitrile (used as both reactant and solvent) in a mixture of DMSO and water.

    • Add cesium carbonate (Cs₂CO₃) as a catalyst.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.[6]

  • Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow

synthesis_workflow cluster_synthesis Synthesis p-tolyl_azide p-Tolyl Azide reaction [3+2] Cycloaddition (Cs₂CO₃, DMSO/H₂O) p-tolyl_azide->reaction acetonitrile Acetonitrile acetonitrile->reaction crude_product Crude Product reaction->crude_product purification Column Chromatography crude_product->purification pure_product 1-(4-methylphenyl)-1H- 1,2,3-triazol-4-amine purification->pure_product

Caption: Synthetic route to the target compound via a "click" reaction.

Crystallization Methodologies

Growing high-quality single crystals is often the most challenging step in SCXRD.[7][8] For small organic molecules like 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, several classical techniques can be employed.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent system where the compound has moderate solubility.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble.

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[9]

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[6][10]

Workflow for SCXRD Analysis

scxrd_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[6]

  • Structure Solution: The collected diffraction data is used to determine the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.[10]

  • Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[10]

Table 1: Expected Crystallographic Data for 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

ParameterExpected Value/RangeRationale/Comparison
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupP2₁/c or P-1Frequently observed for centrosymmetric packing.
a (Å)5 - 15Based on similar-sized triazole derivatives.[11]
b (Å)5 - 15Based on similar-sized triazole derivatives.[11]
c (Å)10 - 20Based on similar-sized triazole derivatives.[11]
β (°)90 - 110 (for monoclinic)Typical for monoclinic systems.[11]
Z2 or 4Number of molecules in the unit cell.
R-factor< 0.05Indicates a good quality refinement.

Expected Molecular Geometry:

Based on the analysis of related 1,2,3-triazole structures, the following geometric features are anticipated[12]:

  • The 1,2,3-triazole ring will be essentially planar.

  • The N1-N2 bond is expected to be longer than the N2-N3 bond, reflecting more single and double bond character, respectively.

  • A dihedral angle between the triazole ring and the p-tolyl ring is expected, likely in the range of 20-40°, due to steric hindrance.

Hirshfeld Surface Analysis: Visualizing and Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal.[13][14] It partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal.[15]

Methodology for Hirshfeld Surface Analysis

  • Generation of Hirshfeld Surfaces: Using the refined crystallographic information file (CIF), software such as CrystalExplorer is used to generate the Hirshfeld surfaces.[16]

  • Mapping of Properties: Properties such as dnorm (normalized contact distance), shape index, and curvedness can be mapped onto the surface to highlight different types of intermolecular contacts.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, C···H, N···H) to the overall crystal packing.[17]

Expected Intermolecular Interactions:

For 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, the following interactions are likely to be significant in the crystal packing:

  • N-H···N Hydrogen Bonds: The amino group is a strong hydrogen bond donor, and the triazole nitrogen atoms are potential acceptors. These interactions are expected to be a dominant feature, likely forming chains or dimers.

  • C-H···π Interactions: The hydrogen atoms of the methyl group and the phenyl ring can interact with the π-systems of adjacent triazole and phenyl rings.

  • π-π Stacking: The aromatic phenyl and triazole rings may engage in offset π-π stacking interactions.

  • van der Waals Forces: H···H contacts will likely constitute a significant portion of the Hirshfeld surface, indicative of van der Waals interactions.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to complement the experimental SCXRD data. By modeling the molecule in the gas phase, we can gain insights into its intrinsic electronic structure, optimized geometry, and vibrational frequencies.

Methodology for DFT Calculations

  • Geometry Optimization: The molecular geometry is optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared spectrum.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

Table 2: Comparison of Experimental and DFT-Calculated Parameters

ParameterExperimental (SCXRD)Theoretical (DFT)Expected Correlation
Bond Lengths (Å)From refined CIFFrom optimized geometryGood correlation, with gas-phase DFT often showing slightly longer bonds.
Bond Angles (°)From refined CIFFrom optimized geometryExcellent correlation.
Dihedral Angle (°)From refined CIFFrom optimized geometryMay differ due to crystal packing effects in the experimental structure.

Discrepancies between the experimental solid-state structure and the gas-phase DFT calculations can be attributed to the influence of intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has laid out a comprehensive, multi-faceted approach to the crystal structure analysis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine. By integrating robust synthetic and crystallization protocols with advanced analytical techniques like SCXRD, Hirshfeld surface analysis, and DFT, researchers can obtain a detailed and holistic understanding of this molecule's structural and electronic properties. The insights gained from such an analysis are invaluable for the rational design of new 1,2,3-triazole-based therapeutic agents with enhanced efficacy and specificity. Future work should focus on obtaining high-quality single crystals of the title compound to validate the expected findings presented in this guide and to provide a definitive experimental structure for the scientific community.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. Available from: [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Available from: [Link]

  • Chemical crystallization. SPT Labtech. Available from: [Link]

  • Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available from: [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available from: [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available from: [Link]

  • Application of triazoles in the structural modification of natural products. PMC. Available from: [Link]

  • X-ray single-crystal diffraction. FZU. Available from: [Link]

  • Density Functional Theory (DFT) | Computational Chemistry... Fiveable. Available from: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

  • 1,2,3-Triazoles. PMC. Available from: [Link]

  • The Hirshfeld Surface. CrystalExplorer. Available from: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available from: [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. Available from: [Link]

  • Single Crystal X-Ray Diffraction and Structure Analysis. Available from: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available from: [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. Available from: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]

  • Crystal Structures of two Triazole Derivatives. CORE. Available from: [Link]

  • Orbital-Free Density Functional Theory for Molecular Structure Calculations. Available from: [Link]

  • 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole. PMC. Available from: [Link]

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. PMC. Available from: [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. arkat usa. Available from: [Link]

  • 1-methyl-4-phenyl-1H-1,2,3-triazole. PubChem - NIH. Available from: [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available from: [Link]

  • Structure–property study of new[1][7][13]-triazole liquid crystalline derivatives. Available from: [Link]

  • DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. SciSpace. Available from: [Link]

  • 1H-1,2,3-Triazol-1-amine, N-[(4-methylphenyl)methylene]-4-phenyl. PubChem. Available from: [Link]

  • Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. PMC. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • 4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. ResearchGate. Available from: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]

  • 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University. Available from: [Link]

  • Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. PMC. Available from: [Link]

  • Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles. RSC Publishing. Available from: [Link]

Sources

solubility and stability studies of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility and Stability Profiling of 1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine

Executive Summary

This technical guide outlines the standardized protocols and critical considerations for evaluating the physicochemical profile of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine .[1] As a 1,2,3-triazole derivative, this scaffold exhibits high thermal and hydrolytic stability typical of the "click" chemistry-derived heterocycles.[1][2] However, the presence of the primary exocyclic amine at position 4 introduces specific susceptibility to oxidative stress and pH-dependent solubility shifts.[2] This guide is designed for pharmaceutical scientists to establish a self-validating data package compliant with ICH Q1A (R2) guidelines.

Chemical Identity & Physicochemical Baseline

Before initiating wet-lab profiling, the theoretical baseline must be established to guide solvent selection and chromatographic parameters.[2]

PropertyValue / DescriptionSignificance
IUPAC Name 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amineCore Active Pharmaceutical Ingredient (API) or Intermediate
Molecular Formula C₉H₁₀N₄MW: 174.20 g/mol
Structural Features

-Tolyl ring attached to N1 of triazole; Primary amine at C4.[1][3]
Triazole: High aromatic stability.[2] Amine: pH-dependent solubility (pKa ~4.0–5.0).[1][2]
Predicted LogP ~1.4 – 1.8Moderately lipophilic; likely requires cosolvents (DMSO/MeOH) for stock solutions.[1][2]
UV Max (

)
~250–260 nmCritical for HPLC-DAD detection.[1]

Study I: Solubility Profiling

Solubility is the gatekeeper for bioavailability.[2] For this amino-triazole, pH-dependent solubility is the critical variable due to the protonation potential of the primary amine.

Thermodynamic Solubility Protocol (Shake-Flask Method)

Standard: ASTM E1148 / OECD 105.[2]

Objective: Determine saturation solubility (


) at equilibrium.

Workflow:

  • Preparation: Weigh excess solid (~10 mg) into 4 mL amber glass vials.

  • Media Addition: Add 1 mL of selected media (see table below).

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker at 300 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through 0.22 µm PVDF (pre-saturated to prevent drug loss).

  • Quantification: Dilute supernatant and analyze via HPLC-UV.

Target Media & Rationale:

MediumpHRationaleExpected Outcome
0.1 N HCl 1.2Simulates gastric fluid.[1] Protonation of amine (

).
High Solubility (>1 mg/mL)
Phosphate Buffer 6.8Simulates intestinal fluid.[2] Neutral species dominant.[2]Low Solubility (Intrinsic,

)
Water ~6.0Baseline reference.[1][2]Moderate/Low
Ethanol/DMSO N/AStock solution preparation.[2]Very High (>50 mg/mL)
Data Analysis: Van't Hoff Plot

To determine the heat of solution (


), conduct the shake-flask experiment at three temperatures (25°C, 37°C, 50°C).[1][2] Plot 

vs

.[2]
  • Linearity indicates no polymorph change.[2]

  • Non-linearity suggests a phase transition (e.g., hydrate formation) which is common for amino-heterocycles.[1][2]

Study II: Stability & Forced Degradation

This module defines the stress testing required to predict shelf-life and identify degradation products. The 1,2,3-triazole ring is exceptionally robust; therefore, degradation efforts must focus on the exocyclic amine and tolyl ring oxidation .[1][2]

Stress Testing Protocol (ICH Q1A Alignment)
Stress TypeConditionDurationTarget DegradationMechanistic Insight
Hydrolytic (Acid) 1N HCl, 60°C24–48 hrs< 5%Triazole ring is acid-resistant; Amine salt forms.[1]
Hydrolytic (Base) 1N NaOH, 60°C24–48 hrs< 5%Resistant.[1][2] Strong base may abstract proton if N-unsubstituted tautomers exist (unlikely here).[2]
Oxidative 3% H₂O₂, RT4–24 hrs10–20% Critical: Amine oxidation to hydroxylamine, nitroso, or nitro species.[1][2]
Thermal 80°C (Solid State)7 days< 1%Assess physical stability (sintering/melting).
Photolytic 1.2M lux hours1 cycleVariablePotential radical formation at benzylic methyl group.[2]
Analytical Method (Stability-Indicating HPLC)

A gradient method is required to separate the polar amine degradation products from the neutral parent.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep amine protonated/sharp).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (impurities).

Visualization: Experimental Workflow & Degradation Pathways

The following diagram illustrates the logical flow of the stability study and the predicted chemical degradation pathways for the 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.

G cluster_solubility Solubility Profiling cluster_stability Forced Degradation Pathways API 1-(4-methylphenyl)- 1H-1,2,3-triazol-4-amine Acid pH 1.2 (HCl) (Protonated) API->Acid Protonation Neutral pH 6.8 (Buffer) (Intrinsic) API->Neutral Equilibrium Organic DMSO/MeOH (Stock) API->Organic Solvation Oxidation Oxidative Stress (H2O2) API->Oxidation Reactive Amine Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis Stable Ring Deg_Nitro Degradant A: Nitro/Nitroso deriv. Oxidation->Deg_Nitro N-Oxidation Deg_Azo Degradant B: Azo Dimer Oxidation->Deg_Azo Coupling Stable Ring Intact (No Degradation) Hydrolysis->Stable Resistant

Caption: Workflow for solubility profiling (left) and predicted degradation outcomes (right). The triazole ring exhibits hydrolytic resistance, while the amine is the primary oxidation site.

References

  • ICH Expert Working Group. (2003).[2] ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][4][5][6] International Council for Harmonisation.[2][4][5] [Link]

  • Maddirala, S. J., et al. (2022).[1][2][7] Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[1][2][7] Frontiers in Chemistry.[2] [Link]

  • El-Hiti, G. A., et al. (2019).[1][2][3] Crystal structure of 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][3] IUCrData.[2][3] [Link][1]

  • PubChem. (2025).[2][8] 1-methyl-4-phenyl-1H-1,2,3-triazole Compound Summary. National Center for Biotechnology Information.[2] [Link][1]

  • Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[2] [Link]

Sources

An In-Depth Technical Guide to the Mechanisms of Action of 1,2,3-Triazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system has become a cornerstone in modern drug discovery, transitioning from a chemical curiosity to a "privileged" scaffold in medicinal chemistry.[1] This five-membered aromatic heterocycle, distinguished by three adjacent nitrogen atoms, owes much of its prominence to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[2] This synthetic efficiency allows for the rapid generation of vast chemical libraries, accelerating the pace of drug development.[2]

However, the utility of the 1,2,3-triazole extends far beyond its synthetic accessibility. The ring itself possesses a unique combination of physicochemical properties that make it an exceptional pharmacophore and a versatile linker.[3] It is metabolically stable, resistant to enzymatic degradation, and capable of engaging in a multitude of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[3][4][5] These features enable 1,2,3-triazole-containing compounds to bind with high affinity and specificity to a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][6][7]

This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their biological effects, offering researchers and drug development professionals a detailed understanding of their molecular interactions and the experimental methodologies used to elucidate them.

The 1,2,3-Triazole Ring: A Nexus of Molecular Interactions

The efficacy of the 1,2,3-triazole moiety stems from its intrinsic electronic and structural characteristics. The ring's notable dipole moment and the presence of multiple nitrogen atoms allow it to act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a protein's binding site.[4][8] Furthermore, the triazole ring can serve as a rigid linker, connecting different pharmacophoric fragments in a well-defined spatial orientation to optimize interactions with a biological target.[3] This ability to function both as a key interacting element and a structural scaffold underpins its versatility.[2] The primary forces governing the interaction of triazole derivatives with biomacromolecules are often hydrophobic interactions, electrostatic forces, and hydrogen bonds.[9]

Caption: Key molecular interactions facilitated by the 1,2,3-triazole ring.

Mechanism 1: Anticancer Activity via Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for the formation of the mitotic spindle during cell division.[10] Their disruption is a clinically validated strategy for cancer therapy.[10] A significant class of 1,2,3-triazole-containing compounds exerts its potent anticancer effects by inhibiting tubulin polymerization, often by binding to the colchicine binding site at the interface of the α- and β-tubulin subunits.[5][10] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death).[10][11]

For instance, series of 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles have been designed to mimic the binding of colchicine.[10] In these structures, a 3,4,5-trimethoxyphenyl group binds within the colchicine pocket, while the triazole ring acts as a linker to another aryl group, which can be modified to optimize potency.[10]

Quantitative Data: Tubulin Polymerization Inhibitors
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
β-carboline–benzimidazole hybrids (14d)MCF-7 (Breast)5.61 ± 1.24[11]
Ciprofloxacin-chalcone hybrids (4j)HCT116 (Colon)2.53[5]
Podophyllotoxin derivatives (19a)A549 (Lung)0.0211[12]
Chalcone derivatives (7a)A549 (Lung)8.67[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to assess the inhibitory effect of a test compound on tubulin assembly in vitro.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (or fluorescence, if a reporter dye is used) over time. An inhibitor will reduce the rate and extent of this increase.

Methodology:

  • Reagent Preparation:

    • Tubulin Stock: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 10 mg/mL. Aliquot and store at -80°C.

    • GTP Stock: Prepare a 100 mM solution of GTP in buffer.

    • Test Compound: Prepare a 10 mM stock solution of the 1,2,3-triazole compound in DMSO. Create serial dilutions as needed.

  • Assay Procedure:

    • Pre-warm a microplate reader to 37°C.

    • In a 96-well plate, add 5 µL of the test compound dilutions or vehicle control (DMSO).

    • On ice, prepare the main reaction mixture: tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and buffer.

    • Add 95 µL of the reaction mixture to each well containing the test compound.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the absorbance at 340 nm (or fluorescence, depending on the kit) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest part of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot percent inhibition vs. compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality: The inclusion of GTP is critical, as its hydrolysis provides the energy for microtubule assembly. Performing the reaction at 37°C is necessary to promote polymerization, while initial preparation on ice prevents premature assembly.

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Mechanism 2: Enzyme Inhibition - The Case of Cholinesterases

1,2,3-triazole derivatives have been successfully developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The triazole ring can act as a linker to position other pharmacophores within the enzyme's active site or serve as a core interacting moiety itself.[13] Molecular docking studies have shown that the nitrogen atoms of the triazole ring can form hydrogen bonds with key amino acid residues, such as HIS438 and SER198, in the catalytic active site (CAS) of the enzyme.[13]

Quantitative Data: Cholinesterase Inhibitors
Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Quinoline Conjugates (23)human AChE109[13]
Benzyl Derivatives (37, 3-OCH₃ sub.)BuChE23.44[13]
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Principle: This colorimetric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.

Methodology:

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.

    • Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) in buffer.

    • Enzyme Solution: Prepare a stock solution of AChE or BChE. Dilute to the working concentration in buffer just before use.

    • Test Compound: Prepare serial dilutions in buffer (with a small, consistent percentage of DMSO if needed).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution.

    • To initiate the reaction, add 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (change in absorbance per minute) for each well.

    • The uninhibited reaction (vehicle control) represents 100% enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Self-Validation: The protocol includes a positive control (a known inhibitor like donepezil) and a negative control (vehicle) to ensure the assay is performing correctly. The rate of the uninhibited reaction should be linear for the duration of the measurement.

Ellman_Assay_Workflow A 1. Prepare Reagents (Buffer, DTNB, ATCI, Enzyme, Compound) B 2. Add Compound & Enzyme to Plate A->B C 3. Pre-incubate (15 min, 37°C) B->C D 4. Add DTNB (Ellman's Reagent) C->D E 5. Initiate with Substrate (ATCI) D->E F 6. Measure Absorbance (412 nm) Kinetically E->F G 7. Calculate Rates & % Inhibition F->G H 8. Determine IC₅₀ Value G->H

Caption: Workflow for determining cholinesterase inhibition using Ellman's Assay.

Mechanism 3: Antimicrobial & Antifungal Activity

The 1,2,3-triazole scaffold is present in numerous agents with potent antimicrobial and antifungal activity.[7][14] One of the most well-established mechanisms for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] By binding to the heme iron in the enzyme's active site, triazoles disrupt ergosterol production, leading to a compromised cell membrane, altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth.[15]

Beyond this classic mechanism, 1,2,3-triazole derivatives exhibit a wide range of antimicrobial actions, including disrupting bacterial cell wall synthesis and inhibiting other key metabolic enzymes.[16][17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation:

    • Media: Prepare appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum: Culture the microorganism overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) according to CLSI guidelines.

    • Compound Plate: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth, typically starting from a high concentration (e.g., 128 µg/mL).

  • Inoculation and Incubation:

    • Add a standardized volume of the microbial inoculum to each well of the compound plate.

    • Include a positive control well (media + inoculum, no drug) and a negative control well (media only).

    • Seal the plate and incubate under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity (growth). A plate reader measuring absorbance at 600 nm can also be used for quantification.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality and Controls: The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the media. This standardized method allows for reproducible determination of a compound's potency against specific microbial strains.

Conclusion and Future Outlook

The 1,2,3-triazole scaffold is a testament to the power of combining synthetic versatility with optimal physicochemical properties. Its ability to engage in a wide array of non-covalent interactions allows it to effectively target a diverse range of proteins and enzymes, leading to potent biological activities. The mechanisms detailed herein—disruption of cytoskeletal dynamics, inhibition of key metabolic and signaling enzymes, and interference with microbial viability—represent only a fraction of the known activities of this remarkable heterocyclic system. As our understanding of disease biology deepens, the modular nature of 1,2,3-triazole synthesis will undoubtedly continue to empower medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action.

References

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,2,3‐Triazole hybrids as anticancer agents: A review. Retrieved from [Link]

  • Gao, C., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules. Retrieved from [Link]

  • Hilaris Publishing. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy & Natural Products. Retrieved from [Link]

  • He, W., et al. (2020). The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Akkaya, E., & Tasso, B. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Li, Q., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. Retrieved from [Link]

  • Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • ProQuest. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Retrieved from [Link]

  • El-Damasy, D., et al. (2022). New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking poses of active peptide-1,2,3-triazole derivatives.... Retrieved from [Link]

  • Al-Sanea, M., et al. (2023). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Retrieved from [Link]

  • Wong, C., & Tidor, B. (2012). Determining the mode of action of bioactive compounds. Current Opinion in Biotechnology. Retrieved from [Link]

  • PeerJ. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. Retrieved from [Link]

  • Al-Sanea, M., et al. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • Bezold, E., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ Organic Chemistry. Retrieved from [Link]

  • European Pharmaceutical Review. (2020). Chromatography and bioassays used to detect bioactive compounds in plants. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Various interactions of 1,2,3‐triazole, triazole pharmaceuticals and.... Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). In Silico Interactions of Some of the Triazole Derivatives with the Main Protease of Coronavirus. Retrieved from [Link]

Sources

Synthetic Pathways to 4-Amino-1,2,3-Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthetic architecture for 4-amino-1,2,3-triazoles , a structural motif distinct from the more common 5-amino isomers. Unlike the 5-amino derivatives (accessible via azide-nitrile cycloaddition), the 4-amino-1,2,3-triazole core requires specific electronic manipulation of the alkyne precursor or post-cyclization rearrangement, as the amino group is directly attached to the C4 position of the triazole ring.

Executive Summary & Strategic Analysis

The synthesis of 1-substituted-4-amino-1,2,3-triazoles presents a regiochemical challenge. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles, but placing a nucleophilic amino group directly on the alkyne (ynamine) to access the 4-amino position is synthetically demanding due to the instability of terminal ynamines.

Therefore, two robust strategies are dominant in high-integrity medicinal chemistry workflows:

  • The Curtius Rearrangement Strategy (Pathway A): The "Gold Standard" for accessing primary 4-amino-triazoles. It utilizes the stability of triazole-4-carboxylates generated via standard CuAAC.

  • The Hypervalent Iodine/Ynamide Strategy (Pathway B): A modern, divergent approach for accessing secondary and tertiary 4-amino derivatives using alkynyliodonium salts or stable ynamides.

Pathway A: The Curtius Rearrangement Protocol

Target: Primary 4-amino-1,2,3-triazoles (


) and Urea derivatives.

This pathway bypasses the instability of ynamines by using a carboxylate surrogate. The reaction sequence involves the formation of a 1,4-triazole carboxylate, followed by a Curtius rearrangement to convert the carboxy group into an amine with retention of regiochemistry.

Mechanistic Workflow
  • Cycloaddition: Organic azide reacts with a propiolate ester (e.g., ethyl propiolate) via CuAAC to form 1-substituted-1,2,3-triazole-4-carboxylate.

  • Hydrolysis: Saponification yields the free carboxylic acid.

  • Rearrangement: The acid is activated (acyl azide), heated to form an isocyanate, and trapped with water (to form amine) or alcohols (to form carbamates).

Experimental Protocol: Step-by-Step
Step 1: Synthesis of Triazole-4-Carboxylate (CuAAC)
  • Reagents: Organic Azide (1.0 equiv), Ethyl Propiolate (1.1 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent:

    
    -BuOH/H₂O (1:1).
    
  • Procedure:

    • Dissolve azide and ethyl propiolate in the solvent mixture.

    • Add sodium ascorbate followed by copper sulfate.

    • Stir at RT for 4–12 hours (TLC monitoring).

    • Workup: Dilute with water, extract with EtOAc. The product is typically pure enough for the next step.

Step 2: Curtius Rearrangement to 4-Amino-Triazole
  • Reagents: Triazole-4-carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv).

  • Solvent:

    
    -BuOH (for Boc-protected amine) or Toluene (for isocyanate isolation/urea formation).
    
  • Procedure:

    • Dissolve the carboxylic acid in dry

      
      -BuOH under inert atmosphere (
      
      
      
      ).
    • Add TEA, followed by dropwise addition of DPPA.

    • Heat to reflux (80–90°C) for 4–6 hours. Note: Evolution of

      
       gas indicates progress.
      
    • Outcome: The intermediate isocyanate is trapped by

      
      -BuOH to form the N-Boc-4-amino-1,2,3-triazole .
      
    • Deprotection: Treat with TFA/DCM (1:1) to liberate the free 4-amino-1,2,3-triazole .

CurtiusPathway Azide Organic Azide (R-N3) TriazoleEster 1,4-Triazole Carboxylate Azide->TriazoleEster CuAAC (CuSO4, Asc) Propiolate Ethyl Propiolate Propiolate->TriazoleEster TriazoleAcid Triazole-4- Carboxylic Acid TriazoleEster->TriazoleAcid LiOH/H2O Hydrolysis AcylAzide Acyl Azide Intermediate TriazoleAcid->AcylAzide DPPA, TEA Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Reflux (-N2) Rearrangement BocAmine N-Boc-4-Amino Triazole Isocyanate->BocAmine t-BuOH Trapping FinalProduct 4-Amino-1,2,3- Triazole BocAmine->FinalProduct TFA Deprotection

Figure 1: The Curtius Rearrangement pathway for the reliable synthesis of primary 4-amino-1,2,3-triazoles.

Pathway B: Alkynyliodonium & Ynamide Divergence

Target: Secondary/Tertiary 4-amino-1,2,3-triazoles and complex scaffolds.

For substituted amines, the direct cycloaddition of azides with alkynyliodonium salts or ynamides offers a potent alternative. This method leverages the unique reactivity of hypervalent iodine to direct regioselectivity.

The Alkynyliodonium Protocol (Divergent Synthesis)

This method allows for the installation of various nucleophiles (amines) at the 4-position after the triazole ring is formed or during the cyclization cascade.

  • Mechanism: Organic azides react with alkynyliodonium salts (hypervalent iodine) under Copper(I) catalysis. The hypervalent iodine acts as a leaving group/activator, allowing subsequent C-N bond formation at the C4 position.

  • Key Advantage: Avoids the handling of unstable terminal ynamines.

Experimental Protocol
  • Reagents: Organic Azide, Alkynyliodonium triflate, CuI (10 mol%), Amine nucleophile (Morpholine, Piperidine, etc.).

  • Conditions: DCM or THF, Room Temperature.

  • Reference: This approach is highlighted in recent literature for its ability to synthesize 4-amino-1,2,3-triazoles divergently (See References 1, 3).

IodoniumPathway Start Organic Azide + Alkynyliodonium Salt Intermediate 4-Iodo-Triazole / Iodonium Triazole Start->Intermediate CuAAC (Regioselective) PathA Pd/Cu Catalyzed Amination Intermediate->PathA R2NH, Base Product 4-Amino-1,2,3-Triazole (Substituted) PathA->Product C-N Bond Formation

Figure 2: Divergent synthesis using alkynyliodonium salts to access substituted 4-amino-triazoles.

Comparative Analysis of Methods

FeatureCurtius Rearrangement (Pathway A)Alkynyliodonium / Ynamide (Pathway B)
Primary Target Primary Amines (

), Ureas
Tertiary/Secondary Amines (

)
Regiocontrol Absolute (Inherited from CuAAC)High (Directed by electronics/catalyst)
Scalability High (Multi-gram)Moderate (Reagent cost)
Precursor Stability Excellent (Esters/Acids)Moderate (Iodonium salts are sensitive)
Atom Economy Lower (Loss of

,

)
High (Direct coupling)

Critical Mechanistic Insights

Regioselectivity: The "4-Amino" vs. "5-Amino" Trap

Researchers often confuse 4-amino and 5-amino isomers.

  • 5-Amino-1,2,3-triazoles are easily formed by the reaction of Azides + Nitriles (active methylenes) in the presence of base (Dimroth rearrangement context).

  • 4-Amino-1,2,3-triazoles cannot be formed from nitriles. They require an alkyne precursor where the carbon framework is already established.

  • Why CuAAC? In Pathway A, standard CuAAC establishes the 1,4-substitution pattern. The carboxylate at C4 is then chemically transformed into an amine. This guarantees the amino group ends up at C4.

Safety Note: Azide Handling
  • Organic Azides: Low molecular weight organic azides can be explosive. Maintain a C/N ratio > 3.

  • Curtius Rearrangement: The generation of acyl azides and their thermal decomposition releases

    
     gas. Perform in a well-ventilated fume hood behind a blast shield.
    

References

  • Divergent Synthesis of 4-Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III) Triazoles. Source: ResearchGate.[1] URL:[Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. Source: ChemRxiv. URL:[Link]

  • Convenient Synthesis of Some Novel Amino Acid Coupled Triazoles (Curtius Protocol). Source: MDPI. URL:[Link]

  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the premier example of "click chemistry," enabling the rapid, bioorthogonal, and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. Unlike the classical thermal Huisgen 1,3-dipolar cycloaddition—which requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers—CuAAC achieves a remarkable


 to 

rate acceleration and exclusive 1,4-regioselectivity[1].

The Causality of Catalysis: The exceptional efficiency of CuAAC is driven by a dinuclear copper mechanism [2]. The reaction is initiated when a Cu(I) species coordinates to the π-electrons of the terminal alkyne, significantly lowering the pKa of the terminal proton. This facilitates deprotonation in mildly basic or aqueous conditions to form a σ-bound copper(I) acetylide. Crucially, kinetic and computational studies reveal that a second Cu(I) atom coordinates to this complex, forming a highly reactive dinuclear intermediate[3]. This bimetallic activation is essential for the subsequent coordination of the organic azide, leading to the formation of a six-membered metallacycle that rapidly protonates to release the triazole product[3].

CuAAC_Mechanism Precatalyst Cu(II) Precatalyst (e.g., CuSO4) CuI Active Cu(I) Catalyst Precatalyst->CuI + Ascorbate Ascorbate Sodium Ascorbate (Reduction) Ascorbate->CuI PiComplex π-Alkyne Cu(I) Complex CuI->PiComplex + Terminal Alkyne Acetylide Dinuclear Cu(I) Acetylide PiComplex->Acetylide Base / + 2nd Cu(I) AzideCoord Azide Coordination Acetylide->AzideCoord + Organic Azide Metallacycle Cu-Metallacycle Intermediate AzideCoord->Metallacycle Cyclization Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Protonation Triazole->CuI Catalyst Release

Fig 1. Dinuclear catalytic cycle of CuAAC demonstrating intermediate formations.

Experimental Design & Reagent Selection

A robust CuAAC protocol is a self-validating system where every reagent serves a specific, mechanistic purpose to prevent side reactions (such as Glaser homocoupling) and protect sensitive substrates.

The Copper Source and Reductant

While discrete Cu(I) salts (e.g., CuI, CuBr) can be used, they are thermodynamically unstable and prone to oxidation or disproportionation into Cu(0) and Cu(II)[4]. The most reliable methodology utilizes a Cu(II) precatalyst (CuSO₄·5H₂O) paired with a mild reducing agent (Sodium Ascorbate) [5]. Ascorbate is added in excess (typically 5 to 10 equivalents relative to copper) to continuously reduce any Cu(II) formed by dissolved oxygen back to the active Cu(I) state[6].

Ligand Selection: Balancing Reactivity and Protection

The addition of a Cu(I)-stabilizing ligand is mandatory, particularly in aqueous or biological environments. Ligands serve three critical functions:

  • Acceleration: They break up unreactive polymeric copper acetylide aggregates.

  • Stabilization: They shield the Cu(I) center from rapid oxidation.

  • Protection: They act as a sacrificial reductant, preventing the generation of Reactive Oxygen Species (ROS) that would otherwise degrade proteins or nucleic acids[5].

Table 1: Comparative Analysis of Cu(I)-Stabilizing Ligands

LigandPrimary ApplicationSolvent CompatibilityRelative KineticsBiocompatibility / Cytotoxicity
TBTA Small molecule synthesisOrganic / Mixed (DMSO/t-BuOH)BaselineHigh Toxicity (Poor aqueous solubility)[7]
THPTA Bioconjugation (Lysates/DNA)AqueousFastModerate (Standard for in vitro assays)[8]
BTTES In vivo / Live-cell labelingAqueousVery FastLow Toxicity (Optimal solubility balance)[7]
BTTAA Live-cell / Embryo labelingAqueousUltra-FastVery Low (Highest conversion efficiency)[9]
The Role of Aminoguanidine

In bioconjugation protocols, the oxidation of sodium ascorbate generates dehydroascorbate and other reactive dicarbonyl byproducts. These electrophilic species can rapidly cross-link arginine and lysine residues on target proteins, leading to precipitation. Aminoguanidine is added as a sacrificial nucleophile to intercept these deleterious byproducts, preserving protein integrity[10].

Validated Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Mixed Media)

Designed for robust organic substrates where ROS generation is not a primary concern.

  • Substrate Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 - 1.2 eq) in a 1:1 mixture of tert-butanol and water (or DMSO/water). Causality: The biphasic/semi-aqueous nature accelerates the reaction due to hydrophobic packing effects and optimal Cu(I) hydration thermodynamics.

  • Ligand Addition: Add TBTA (0.1 eq) dissolved in a minimal amount of DMSO.

  • Catalyst Introduction: Add an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Initiation: Add a freshly prepared aqueous solution of Sodium Ascorbate (0.2 eq). The solution will typically transition from blue to yellow/brown, indicating the formation of the active Cu(I) species.

  • Incubation: Stir vigorously at room temperature for 2 to 12 hours until completion (monitor via TLC or LC-MS).

  • Workup: Dilute with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Pure triazoles often precipitate directly and can be isolated by simple filtration[1].

Protocol B: Bioconjugation (Aqueous Protein Labeling)

Designed for sensitive biomolecules requiring strict protection from oxidation and cross-linking.

Bioconjugation_Workflow Step1 1. Prepare Biomolecule (Alkyne/Azide tagged) Step2 2. Pre-complex Catalyst (CuSO4 + THPTA) Step1->Step2 Step3 3. Add Scavenger (Aminoguanidine) Step2->Step3 Step4 4. Initiate Reaction (Sodium Ascorbate) Step3->Step4 Step5 5. Incubate & Purify (Downstream Analysis) Step4->Step5

Fig 2. Step-by-step workflow for CuAAC bioconjugation in aqueous environments.

Critical Order of Addition: To prevent biomolecule degradation, reagents must be added in the exact sequence below[6].

  • Biomolecule Assembly: In a microcentrifuge tube, combine the Alkyne-tagged protein (e.g., 50 µM final) and the Azide-fluorophore/cargo (100 µM final, 2 eq) in a compatible buffer (e.g., PBS, pH 7.4).

  • Catalyst Pre-complexation: In a separate tube, premix CuSO₄ (100 µM final) and THPTA ligand (500 µM final) at a strict 1:5 molar ratio . Causality: Pre-complexation ensures no free Cu(II) is available to generate ROS upon reduction. Add this complex to the biomolecule mixture.

  • Scavenger Addition: Add Aminoguanidine (5 mM final) to the reaction mixture.

  • Initiation: Add freshly prepared Sodium Ascorbate (5 mM final) to initiate the click reaction.

  • Incubation: Mix gently (do not vortex, to minimize oxygen introduction) and incubate in the dark at room temperature for 1 hour.

  • Purification: Remove excess reagents via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Troubleshooting & Self-Validation System

Table 2: Troubleshooting Matrix for CuAAC Workflows

ObservationMechanistic CauseCorrective Action
Incomplete Conversion / Stalled Reaction Oxidation of Cu(I) to inactive Cu(II) due to excessive dissolved oxygen.Degas buffers with N₂/Ar prior to use. Increase Sodium Ascorbate concentration to 10–25 equivalents[6].
Protein Precipitation / Degradation Generation of ROS or cross-linking via dehydroascorbate byproducts.Ensure Cu:Ligand ratio is strictly ≥ 1:5. Verify addition of 5 mM Aminoguanidine[10]. Do not vortex the mixture.
Formation of Diynes (Glaser Coupling) Excess unliganded Cu(II) acting as an oxidant in the presence of oxygen.Strictly pre-complex Cu(II) with THPTA/TBTA before adding to the reaction. Ensure adequate reductant is present[2].
Failure of His-Tagged Proteins to React The poly-histidine tag acts as a chelator, stripping Cu(I) from the catalytic cycle.Increase total Cu/Ligand concentration, or add sacrificial metals (e.g., Zn(II), Ni(II)) to occupy the His-tags[6].

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation , Current Protocols in Chemical Biology (NIH/PMC). 6

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition , Beilstein Journal of Organic Chemistry. 2

  • Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , Organic Chemistry Portal. 1

  • Current Protocols in Chemical Biology: Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation , Jena Bioscience. 5

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study , Journal of the American Chemical Society (NIH/PMC). 7

  • Protocol for Azide-Alkyne Click Chemistry , BroadPharm. 4

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction , Molecules (MDPI). 8

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition , Springer Protocols. 10

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes , Journal of the American Chemical Society (ACS Publications).3

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction , Chemical Communications (RSC Publishing). 9

Sources

Application Note: Design, Synthesis, and Screening of 1,2,3-Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold has emerged as a privileged pharmacophore in modern drug discovery and rational enzyme inhibitor design. Characterized by its high chemical stability, strong dipole moment, and capacity for diverse non-covalent interactions, the 1,2,3-triazole ring frequently serves as a robust bioisostere for amide bonds, esters, and other heterocycles. This application note provides a comprehensive, field-proven guide to developing 1,2,3-triazole-based enzyme inhibitors, with a specific focus on Multi-Target-Directed Ligands (MTDLs) for neurodegenerative diseases (e.g., Acetylcholinesterase [AChE] and


-secretase 1[BACE1] inhibitors).

Mechanistic Rationale: The 1,2,3-Triazole Pharmacophore

When engineering an enzyme inhibitor, the selection of the core scaffold is dictated by its ability to satisfy the spatial and electronic requirements of the target's active site. The 1,2,3-triazole ring offers several distinct mechanistic advantages:

  • Bioisosterism & Metabolic Stability: The 1,4-disubstituted 1,2,3-triazole ring is highly resistant to metabolic degradation, including hydrolysis, oxidation, and reduction in physiological environments. This makes it an excellent, stable bioisostere for the more labile amide bond.

  • Enzyme Pocket Engagement: The ring possesses three nitrogen atoms (where N2 and N3 act as strong hydrogen bond acceptors) and a highly polarized C5-H bond (which acts as a unique hydrogen bond donor)[1]. Furthermore, its planar aromatic character enables robust

    
     stacking and cation-
    
    
    
    interactions with aromatic amino acid residues in enzyme active sites, such as the peripheral anionic site (PAS) of AChE[2].
  • Synthetic Tractability: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid, regioselective assembly of 1,4-disubstituted triazoles from diverse building blocks, facilitating high-throughput combinatorial library generation[3].

Workflow: CuAAC-Driven Drug Discovery

The following workflow illustrates the logical progression from raw building blocks to validated lead compounds using click chemistry.

CuAAC_Workflow Azide Organic Azide (Building Block A) CuAAC CuAAC Reaction Catalyst: Cu(I) Ligand: TBTA Azide->CuAAC Alkyne Terminal Alkyne (Building Block B) Alkyne->CuAAC Library 1,2,3-Triazole Compound Library CuAAC->Library HTS High-Throughput Enzyme Assay Library->HTS Lead Lead Optimization & SAR Analysis HTS->Lead

CuAAC-driven workflow for the rapid generation and screening of 1,2,3-triazole inhibitor libraries.

Application Case Study: Cholinesterase Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) pathogenesis is multifactorial, involving both a cholinergic deficit and


-amyloid aggregation. Consequently, researchers utilize the 1,2,3-triazole scaffold to link distinct pharmacophores, creating MTDLs that simultaneously inhibit AChE, Butyrylcholinesterase (BuChE), and BACE1[1]. For instance, linking a quinoline moiety to a benzylidene-indanone via a 1,2,3-triazole yields compounds capable of spanning both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, effectively blocking substrate entry[2].
Quantitative Data: Representative 1,2,3-Triazole Enzyme Inhibitors
Compound Class / HybridTarget EnzymeIC₅₀ ValueMechanism / Key Interaction
Quinoline-Triazole Conjugate hAChE109 - 114 µMDual binding at both the CAS and PAS of AChE[2].
Tryptamine-Paeonol-Triazole BuChE0.13 µMReversible non-competitive inhibition; high selectivity over AChE[2].
Decursinol-Triazole Hybrid BuChE5.89 µMEnhanced activity attributed directly to the triazole-lipoic acid scaffold[2].
Granatane-Triazole Hybrid AChE / BACE1Sub-micromolarMulti-target directed ligand (MTDL) with favorable BBB permeability[1].

Experimental Protocols

Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

Causality & Design Rationale: While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are thermodynamically unstable in aerobic aqueous environments and are prone to rapid disproportionation. This protocol utilizes Copper(II) sulfate reduced in situ by sodium ascorbate to maintain a steady, catalytic concentration of active Cu(I). The addition of the TBTA ligand completely envelops the Cu(I) center, protecting it from oxidation while actively accelerating the cycloaddition step[4].

Reagents & Materials:

  • Terminal alkyne (1.0 eq)

  • Organic azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (

    
    ) (0.05 eq)
    
  • Sodium ascorbate (0.1 eq)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand (0.05 eq)

  • Solvent: tert-Butanol / Deionized Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation of Precursors: In a 25 mL round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol) in 5 mL of tert-butanol.

  • Ligand Addition: Add TBTA (0.05 mmol) to the organic mixture and stir for 5 minutes. Self-Validation/Insight: TBTA is highly soluble in tert-butanol but poorly soluble in water; adding it to the organic phase first ensures proper chelation when the aqueous copper is subsequently introduced[4].

  • Catalyst Complexation: In a separate vial, dissolve

    
     (0.05 mmol) in 2.5 mL of deionized water. Add this aqueous solution to the reaction flask.
    
  • In Situ Reduction: Prepare a fresh solution of sodium ascorbate (0.1 mmol) in 2.5 mL of deionized water. Add this dropwise to the reaction mixture. Self-Validation: The solution will transition from blue (Cu(II)) to pale yellow or green, visually confirming the formation of the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, dilute the mixture with 15 mL of ice-cold water. If the 1,2,3-triazole product precipitates, isolate it via vacuum filtration and wash with cold water. If it remains in solution, extract with ethyl acetate (

    
     mL), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: High-Throughput AChE Inhibition Assay (Modified Ellman's Method)

Causality & Design Rationale: Ellman's assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. This provides a real-time, self-validating kinetic readout of enzyme activity.

Ellmans_Assay ATCI Acetylthiocholine (Substrate) AChE AChE Enzyme (Catalysis) ATCI->AChE Thiocholine Thiocholine (Product) AChE->Thiocholine TNB 5-Thio-2-Nitrobenzoate (Yellow, 412 nm) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB

Biochemical logic of Ellman's assay: AChE hydrolysis yields thiocholine, which reacts with DTNB.

Reagents & Materials:

  • Acetylcholinesterase (AChE, human recombinant or electric eel)

  • Acetylthiocholine iodide (ATCI, 15 mM in water)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), 3 mM in buffer)

  • 0.1 M Sodium phosphate buffer (pH 8.0)

  • Test compounds (1,2,3-triazole derivatives dissolved in DMSO)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare all enzyme and substrate solutions in 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal AChE catalytic conformation.

  • Inhibitor Dilution: Prepare serial dilutions of the 1,2,3-triazole test compounds in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of test compound solution, 20 µL of AChE solution (0.2 U/mL), and 20 µL of DTNB (3 mM). Incubate the microplate at 25°C for 15 minutes. Scientific Insight: Pre-incubation is critical; it allows the triazole inhibitors to establish equilibrium binding with the enzyme's active site before the competitive substrate is introduced.

  • Reaction Initiation: Add 10 µL of ATCI (15 mM) to each well using a multichannel pipette to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately transfer the microplate to a UV-Vis microplate reader. Measure the absorbance at 412 nm every 30 seconds for a total of 5 minutes.

  • Data Analysis: Calculate the initial reaction velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition relative to a vehicle control (1% DMSO) and compute the 
    
    
    
    using non-linear regression analysis software.

References

  • Title: An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Design, Synthesis, and Biological Evalu

    
    -Secretase 1 Inhibitors
    Source:  National Institutes of Health (nih.gov)
    URL: [Link]
    

Sources

Application Note: Advanced Functionalization of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine via Click Chemistry Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (referred to herein as Scaffold A ). While the 1,2,3-triazole ring is often the product of Click chemistry (CuAAC), this protocol addresses the unique challenge of using the triazole as a substrate for further modular ligation.

The C4-amino group on the 1,2,3-triazole ring possesses distinct electronic properties—diminished nucleophilicity compared to anilines due to the electron-withdrawing nature of the triazole core. Consequently, standard amide couplings often suffer from low yields or require harsh conditions. This guide presents three high-efficiency "Click" and "Click-like" methodologies optimized for this specific electronic environment:

  • SuFEx (Sulfur-Fluoride Exchange): For stable, hydrolysis-resistant sulfonamide linkages.

  • Urea Ligation: For rapid, atom-economical conjugation.

  • Diazotransfer-CuAAC: A sequential strategy converting the amine to an azide for secondary click reactions (with critical stability caveats).

Scaffold Analysis & Reactivity Profile

Molecule: 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine Key Feature: C4-Primary Amine (-NH2) Electronic Context: The triazole ring acts as a weak electron-withdrawing group (EWG). The lone pair on the exocyclic amine is partially delocalized into the aromatic system, reducing its pKa (~3–4) compared to standard alkyl amines (pKa ~10).

Implication for Protocol Design:

  • Avoid: Mild activated esters (NHS-esters) often react sluggishly.

  • Prefer: Highly electrophilic "Click" partners (Sulfonyl fluorides, Isocyanates) or conversion of the amine into a dipole (Azide).

Visual Workflow Overview

G Scaffold Scaffold A (C4-Amine) SuFEx Method 1: SuFEx (Sulfonamide Linkage) Scaffold->SuFEx + R-SO2F (Base) Urea Method 2: Urea Ligation (Carbamidoyl Linkage) Scaffold->Urea + R-NCO Diazo Method 3: Diazotransfer (Azide Intermediate) Scaffold->Diazo + ISA·HCl Target1 Stable Sulfamide Conjugates SuFEx->Target1 Target2 Peptidomimetic Ureas Urea->Target2 Target3 Bis-Triazole Libraries Diazo->Target3 + Alkyne (CuAAC)

Figure 1: Strategic pathways for the functionalization of Scaffold A. Colors indicate distinct chemical methodologies.

Method 1: SuFEx Ligation (Sulfur-Fluoride Exchange)[1]

Principle: SuFEx, pioneered by the Sharpless lab, relies on the unique stability of the S-F bond, which is inert to reduction and thermolysis but activates specifically upon protonation or Lewis acid catalysis in the presence of a nucleophile (the amine).

Why for this Scaffold? The resulting sulfamide (N-SO2-N) or sulfonamide (C-SO2-N) bond is exceptionally stable in biological media, making it ideal for drug discovery applications where the triazole amine is a pharmacophore.

Reagents & Materials
ComponentRoleSpecification
Scaffold A Nucleophile>98% Purity, dry
Sulfonyl Fluoride (R-SO2F) ElectrophileAryl-SO2F or ESF (Ethenesulfonyl fluoride)
DBU Base/Catalyst1,8-Diazabicyclo[5.4.0]undec-7-ene
DCM/Acetonitrile SolventAnhydrous (Critical for SuFEx)
Protocol 1.1: Standard SuFEx Coupling
  • Preparation: Dissolve Scaffold A (1.0 equiv, e.g., 0.5 mmol) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Activation: Add DBU (1.2 equiv). Stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly as the amine is deprotonated.

  • Addition: Add the Sulfonyl Fluoride (1.1 equiv) dropwise.

    • Caution: If using ESF (gas/volatile liquid), handle in a fume hood; it is a potent Michael acceptor.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS. The S-F bond cleavage is driven by the formation of the strong [DBU-H]+[F]- salt.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (to remove DBU) followed by Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (typically Hexane:EtOAc).

Mechanistic Insight: The reaction proceeds via a base-assisted substitution. Unlike sulfonyl chlorides, sulfonyl fluorides resist reduction and do not react with the triazole N2/N3 nitrogens, ensuring regioselectivity at the exocyclic amine.

Method 2: Urea "Click" Ligation

Principle: The reaction of primary amines with isocyanates is often categorized under "Click" criteria due to its high thermodynamic driving force, atom economy (100%), and lack of byproducts.

Why for this Scaffold? The urea linkage (-NH-CO-NH-) provides hydrogen bond donors/acceptors often required for binding affinity in kinase inhibitors (a common target for amino-triazoles).

Protocol 2.1: Rapid Urea Formation
  • Preparation: Dissolve Scaffold A (1.0 equiv) in dry THF or DCM.

  • Addition: Add the Isocyanate (R-NCO) (1.05 equiv).

    • Tip: If the isocyanate is not commercially available, generate it in situ from the corresponding amine + Triphosgene (requires strict safety protocols).

  • Catalysis (Optional): If the reaction is slow (due to the triazole's electron withdrawal), add 5 mol% DMAP (4-Dimethylaminopyridine).

  • Precipitation: In non-polar solvents (DCM), the urea product often precipitates out as a white solid.

  • Isolation: Filter the precipitate and wash with cold Et2O. This frequently yields >95% purity without chromatography.

Method 3: Diazotransfer & Sequential CuAAC

Principle: This method converts the nucleophilic amine into an azide dipole, enabling a second "Click" reaction (CuAAC) to attach the scaffold to an alkyne-modified payload.

Critical Scientific Caveat (E-E-A-T): 4-azido-1,2,3-triazoles are chemically fascinating but potentially unstable. They exist in equilibrium with their open-chain diazo-amidine isomers (Ring-Chain Tautomerism).

  • Risk: Isolation of the intermediate azide can be hazardous or lead to decomposition.

  • Solution: Perform a One-Pot, Two-Step protocol where the azide is generated and immediately consumed in the CuAAC step.

Diagram: The Azide-Diazo Equilibrium

Equilibrium cluster_warning Stability Warning Azide 4-Azido-1,2,3-triazole (Closed Form) Diazo Diazo-Amidine (Open Chain Isomer) Azide->Diazo Equilibrium (Tautomerism) Product Bis-Triazole Product (Stable) Azide->Product + Alkyne (CuAAC)

Figure 2: The equilibrium between the closed azide and open diazo forms necessitates immediate trapping via CuAAC.

Protocol 3.1: One-Pot Diazotransfer-CuAAC

Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl ) is the preferred, shelf-stable diazotransfer reagent (Goddard-Borger Reagent).

  • Diazotransfer (Step 1):

    • Dissolve Scaffold A (1.0 equiv) in MeOH.

    • Add K2CO3 (2.0 equiv) and CuSO4·5H2O (1 mol% - catalyst for diazotransfer).

    • Add ISA·HCl (1.2 equiv).

    • Stir at RT for 2–3 hours. Do not isolate.

  • CuAAC Ligation (Step 2):

    • To the same reaction vessel, add the Terminal Alkyne partner (1.2 equiv).

    • Add Sodium Ascorbate (10 mol%) and refresh CuSO4 if necessary (usually the initial Cu is sufficient, but adding 5 mol% ensures turnover).

    • Stir overnight at RT.

  • Workup:

    • Evaporate MeOH.

    • Resuspend in EtOAc/Water.

    • Extract, dry, and purify via column chromatography.

Comparison of Methods

FeatureSuFEx (Method 1)Urea Ligation (Method 2)Diazotransfer (Method 3)
Linkage Type Sulfonamide (-SO2NH-)Urea (-NHCONH-)Triazole (-C2N3-)
Stability Very High (Hydrolysis resistant)HighVery High
Reaction Time 2–4 Hours< 1 Hour12–24 Hours (2 steps)
Atom Economy High (HF byproduct trapped)100%Low (Loss of sulfonamide)
Complexity ModerateLowHigh (One-pot required)
Best For Covalent Drugs / ProbesFragment LibrariesBioconjugation / Linkers

References

  • SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Diazotransfer Reagent (ISA[1]·HCl): Goddard-Borger, E. D., & Stick, R. V. (2007).[2] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][2] Organic Letters, 9(19), 3797–3800. Link

  • Triazole Reactivity: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

  • Equilibrium of 4-Azidotriazoles: L'abbé, G. (1984). Ring-chain tautomerism of 1,2,3-triazoles. Journal of Heterocyclic Chemistry, 21(5), 1283-1288. Link

Sources

large-scale synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Large-Scale Synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine for Preclinical Studies

Introduction: The Growing Importance of 1,2,3-Triazole Scaffolds in Preclinical Research

The 1,2,3-triazole moiety has emerged as a significant pharmacophore in medicinal chemistry, valued for its unique chemical properties and its role in a variety of therapeutic agents.[1][2] These heterocyclic compounds are known for their metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate robust interactions with biological targets.[2] The versatility of the triazole ring is evident in its presence in numerous clinically approved drugs, including antifungal and anticancer agents.[1][2][3] Specifically, 4-amino-1,2,3-triazole derivatives are of considerable interest due to their potential as building blocks for more complex molecules and their own inherent biological activities.[4]

This application note provides a comprehensive and scalable protocol for the synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, a compound of interest for preclinical evaluation. The synthetic strategy is designed for robustness, scalability, and high purity of the final product, addressing the critical needs of drug development professionals.

Synthetic Strategy: A Two-Step Approach Centered on Click Chemistry

The chosen synthetic route is a two-step process that leverages the efficiency and regioselectivity of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This reaction is particularly well-suited for large-scale synthesis due to its high yields, mild reaction conditions, and the formation of a single regioisomer (the 1,4-disubstituted product).[5][6]

The synthesis proceeds as follows:

  • Preparation of p-tolyl azide: This intermediate is synthesized from the readily available p-toluidine through a diazotization reaction, followed by treatment with sodium azide.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The p-tolyl azide is then reacted with 2-aminoacetonitrile hydrochloride in the presence of a copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent, to yield the target compound.

G cluster_0 Step 1: Synthesis of p-Tolyl Azide cluster_1 Step 2: CuAAC Reaction p_toluidine p-Toluidine diazonium p-Tolyl Diazonium Salt (in situ) p_toluidine->diazonium 1. NaNO₂, HCl 2. 0-5 °C p_tolyl_azide p-Tolyl Azide diazonium->p_tolyl_azide NaN₃ p_tolyl_azide_step2 p-Tolyl Azide aminoacetonitrile 2-Aminoacetonitrile Hydrochloride final_product 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine aminoacetonitrile->final_product CuSO₄·5H₂O Sodium Ascorbate H₂O/t-BuOH p_tolyl_azide_step2->final_product CuSO₄·5H₂O Sodium Ascorbate H₂O/t-BuOH

Figure 1: Overall synthetic scheme for 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.

Critical Safety Considerations

The synthesis involves the use of sodium azide and the in-situ formation of an organic azide, both of which are potentially explosive and toxic.[8][9][10][11][12] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[8][10] A face shield should be used when working with larger quantities or behind a blast shield.[8][10][12]

  • Ventilation: All manipulations involving azides must be performed in a certified chemical fume hood.[12]

  • Handling Azides:

    • Use non-metallic spatulas (e.g., plastic or ceramic) to handle sodium azide.[9][10][11]

    • Avoid contact of azides with heavy metals, as this can form highly explosive heavy metal azides.[8][10][11]

    • Do not use chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[8][9][11]

    • Organic azides can be sensitive to heat, shock, and friction.[8][9][12] Avoid grinding or using ground glass joints with concentrated azides.[8][12]

  • Storage: Store synthesized azides at low temperatures (below room temperature) and away from light.[8][9][10]

  • Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container.[9][10] Quench residual azides before disposal. A common method is treatment with a dilute solution of ceric ammonium nitrate or nitrous acid.[12]

Detailed Experimental Protocols

Part A: Synthesis of p-Tolyl Azide

This protocol is adapted for a 0.5 mole scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)MolesEquivalents
p-Toluidine107.1553.580.501.0
Hydrochloric Acid (conc.)36.46125 mL--
Sodium Nitrite69.0036.230.5251.05
Sodium Azide65.0135.760.551.1
Diethyl Ether-500 mL--
Deionized Water-~1 L--
Sodium Sulfate (anhydrous)-~20 g--

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add p-toluidine (53.58 g, 0.50 mol) and deionized water (250 mL).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (125 mL) while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite (36.23 g, 0.525 mol) in deionized water (100 mL).

  • Add the sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride suspension over a period of 60-90 minutes, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • In a separate 2 L beaker, dissolve sodium azide (35.76 g, 0.55 mol) in deionized water (200 mL).

  • Add the cold diazonium salt solution to the sodium azide solution in portions with vigorous stirring. A rapid evolution of nitrogen gas will occur. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional hour at room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the p-tolyl azide with diethyl ether (2 x 250 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Do not heat the azide to dryness. It is best to co-distill with a high-boiling, inert solvent like toluene if further purification is needed, or use the crude product directly in the next step.

Part B: Large-Scale Synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

This protocol utilizes the crude p-tolyl azide from the previous step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)MolesEquivalents
p-Tolyl Azide (crude)133.15~66.5~0.501.0
2-Aminoacetonitrile hydrochloride92.5348.580.5251.05
Copper(II) Sulfate Pentahydrate249.686.240.0250.05
Sodium Ascorbate198.119.910.050.1
tert-Butanol-500 mL--
Deionized Water-500 mL--
Ethyl Acetate-~1 L--
Saturated Ammonium Chloride Solution-200 mL--

Procedure:

G start Start dissolve_reagents Dissolve p-tolyl azide, 2-aminoacetonitrile HCl, CuSO₄·5H₂O, and Sodium Ascorbate in t-BuOH/H₂O start->dissolve_reagents react Stir at room temperature (Monitor by TLC) dissolve_reagents->react quench Quench with saturated NH₄Cl solution react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by crystallization or chromatography concentrate->purify end End purify->end

Figure 2: Experimental workflow for the CuAAC reaction and purification.
  • In a 2 L flask, dissolve the crude p-tolyl azide (~0.50 mol) and 2-aminoacetonitrile hydrochloride (48.58 g, 0.525 mol) in a mixture of tert-butanol (500 mL) and deionized water (500 mL).

  • In a separate beaker, dissolve copper(II) sulfate pentahydrate (6.24 g, 0.025 mol) and sodium ascorbate (9.91 g, 0.05 mol) in deionized water (50 mL).

  • Add the catalyst solution to the reaction mixture. The solution should turn from blue to a yellowish-green or brown color.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-tolyl azide spot. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, add saturated ammonium chloride solution (200 mL) to the reaction mixture and stir for 15 minutes. This helps to complex with the copper catalyst.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals for the tolyl group (methyl singlet and aromatic protons), the triazole proton (singlet), and the amine protons.

  • ¹³C NMR: Expected signals for the carbons of the tolyl and triazole rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C9H10N4, M.W. = 174.21).

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic and triazole rings.

Conclusion

This application note details a reliable and scalable two-step synthesis for 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine. By employing the robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this protocol provides a high-yielding route to the target compound, suitable for producing the quantities required for preclinical studies. The emphasis on safety protocols ensures that the synthesis can be carried out with minimal risk. The detailed procedures for synthesis, purification, and characterization provide researchers and drug development professionals with a comprehensive guide for obtaining this valuable triazole derivative.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • University of California, Los Angeles, Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from [Link]

  • University of Pittsburgh, Environmental Health and Safety. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wen, J., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 28(1), 134-167. Retrieved from [Link]

  • Gorniak, R., et al. (2019). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 48(17), 4515-4527. Retrieved from [Link]

  • Google Patents. (n.d.). CA1164479A - Preparation of aminoacetonitrile derivatives.
  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2666-2680. Retrieved from [Link]

  • Tian, Y., et al. (2024). Progress and challenges in the development of triazole antimicrobials. Journal of Antimicrobial Chemotherapy, 79(1), 1-13. Retrieved from [Link]

  • Research Journal of Chemistry and Environment. (n.d.). A Novel and Easy Synthesis of 1H-Tetrazoles employing p-Tolenesulfonyl azide. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Current Organic Chemistry, 27(8), 646-663. Retrieved from [Link]

  • Gao, C., et al. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry, 19(3), 237-263. Retrieved from [Link]

  • Hein, C. D., et al. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Protein Science, 59(1), 15.1.1-15.1.23. Retrieved from [Link]

  • Gao, J., et al. (2004). Synthesis and Crystal Structure of Bi(2-nitrilethyl)aminoacetonitrile. Chinese Journal of Structural Chemistry, 23(11), 1279-1282. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of p-toluenesulfonyl azide. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported syntheses of 4‐amino‐1,2,3‐triazole derivatives (A, B). Our strategy (C). Retrieved from [Link]

  • Danger, G., et al. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics, 535, A133. Retrieved from [Link]

  • Zarei, A., et al. (2011). P-TSA/NaNO2/NaN3 a mild and efficient system for easy and fast conversion of arylamines to azides at room temperature. Dyes and Pigments, 91(3), 346-349. Retrieved from [Link]

  • Matyjaszewski, K., et al. (1994). Synthesis of poly(phenyl-o-tolylphosphazene) via reaction of trimethylsily azide with 2,2,2-trifluoroethyl phenyl-o-tolylphosphinite. Macromolecules, 27(2), 595-597. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Kamal, A., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy, 10, 2669-2682. Retrieved from [Link]

  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • ACS Omega. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • SciSpace. (2019). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. Retrieved from [Link]

  • PubChem. (n.d.). 4-azido-N,N-dimethylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.

Sources

Application Note: Regioselective N-Alkylation of 1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine is a highly versatile building block in medicinal chemistry, frequently utilized as a stable bioisostere for amide bonds and a core pharmacophore in various drug candidates[1]. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently yields the 1,4-disubstituted triazole core[2], the subsequent functionalization—specifically the N-alkylation of the exocyclic C4-amine—presents a significant chemoselectivity challenge that requires precise experimental control.

Mechanistic Insights: The Chemoselectivity Challenge

The complexity of alkylating 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine arises from the competing nucleophilicity of the exocyclic primary amine (-NH₂) and the endocyclic triazole nitrogens (N2 and N3).

  • The Pitfall of Direct Electrophilic Addition: When the triazole is exposed to an alkyl halide (e.g., benzyl bromide) in the presence of a weak base (like K₂CO₃), the endocyclic N3 nitrogen often acts as the primary nucleophile. This occurs because its sp² lone pair is orthogonal to the aromatic π-system and highly accessible, leading to the formation of unwanted 1,3-disubstituted triazolium salts rather than the desired exocyclic amine[3].

  • Causality of Regiocontrol: To exclusively target the exocyclic amine, the electronic properties of the system must be manipulated through either kinetic or thermodynamic control:

    • Reductive Amination (Kinetic Control): Condensation with an aldehyde forms an exocyclic imine. Because the ring nitrogens cannot form stable iminium species without disrupting the aromaticity of the triazole core, the subsequent reduction step exclusively yields the exocyclic secondary amine.

    • Base-Promoted Deprotonation (Thermodynamic Control): Utilizing a strong base such as Sodium Hydride (NaH) deprotonates the exocyclic amine (pKa ~15-16). The resulting localized amide anion is vastly more nucleophilic than the neutral ring nitrogens, directing the electrophile exclusively to the C4 position.

Decision Workflow for Alkylation

AlkylationWorkflow SM 1-(4-Methylphenyl)-1H- 1,2,3-triazol-4-amine Cond1 Direct Alkylation (Alkyl Halide, K2CO3) SM->Cond1 Avoid Cond2 Reductive Amination (Aldehyde, NaBH(OAc)3) SM->Cond2 Preferred for 2° Amines Cond3 Base-Promoted Alkylation (NaH, Alkyl Halide) SM->Cond3 Preferred for 3° Amines Result1 Mixture: Exocyclic Alkylation + Triazolium Salts Cond1->Result1 Result2 Exclusive Exocyclic Secondary Amine Cond2->Result2 Result3 Exocyclic Tertiary Amine (or hindered 2° Amine) Cond3->Result3

Decision matrix for the regioselective N-alkylation of 4-amino-1,2,3-triazoles.

Experimental Protocols

Protocol A: Synthesis of Secondary Amines via Reductive Amination

This self-validating protocol is the gold standard for mono-alkylation, preventing over-alkylation and endocyclic triazolium salt formation.

Reagents:

  • 1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine (1.0 eq, 1.0 mmol)

  • Target Aldehyde (e.g., Benzaldehyde) (1.1 eq, 1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol)

  • Glacial Acetic Acid (AcOH) (1.0 eq, 1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the triazol-4-amine and the aldehyde in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid dropwise. Stir the reaction mixture at room temperature for 2 hours to ensure complete imine formation. Causality: The mild acid activates the carbonyl carbon for nucleophilic attack without protonating the weakly basic triazole ring, which would otherwise halt the reaction.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 10 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure N-alkylated secondary amine.

Protocol B: Synthesis of Tertiary Amines via Base-Promoted Alkylation

This method is required when dialkylation is desired or when synthesizing sterically hindered secondary amines where reductive amination fails due to bulky transition states.

Reagents:

  • 1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine (1.0 eq, 1.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 eq for dialkylation, 2.5 mmol)

  • Alkyl Halide (e.g., Benzyl Bromide) (2.2 eq, 2.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under argon. Slowly add a solution of the triazol-4-amine in DMF dropwise. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation is critical; any neutral amine remaining in the solution will compete with the amide anion, leading to mixed regioselectivity and N3-alkylation.

  • Alkylation: Add the alkyl halide dropwise at 0 °C.

  • Heating: Warm the reaction to room temperature and stir for 4 hours.

  • Workup: Carefully quench the excess NaH with cold water (dropwise). Extract the mixture with Ethyl Acetate (3 × 15 mL). Wash the organic layer extensively with water (5 × 10 mL) to remove the DMF solvent, followed by a final brine wash.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the expected outcomes based on the chosen methodology, validating the mechanistic claims and guiding synthetic planning.

Alkylation MethodReagents / ConditionsTarget ProductExocyclic RegioselectivityTypical YieldMajor Byproducts
Direct Alkylation Alkyl Halide, K₂CO₃, MeCN, 80 °CSecondary AminePoor (< 40%)20 - 35%Triazolium salts (N3-alkylation)[3]
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RTSecondary AmineExcellent (> 99%)75 - 90%Trace alcohol (reduced aldehyde)
Base-Promoted Alkyl Halide, NaH, DMF, RTTertiary AmineGood (> 90%)65 - 80%Mono-alkylated intermediate

Analytical Self-Validation

To ensure the integrity of the protocol, the regioselectivity must be analytically validated post-purification:

  • ¹H NMR Spectroscopy: The disappearance of the broad singlet corresponding to the -NH₂ protons (typically around δ 4.5 - 5.5 ppm in DMSO-d6) and the appearance of a new secondary -NH proton (coupled to the new alkyl group) confirms exocyclic functionalization.

  • 2D HMBC NMR: The definitive proof of exocyclic alkylation is an HMBC correlation between the newly introduced alkyl protons (e.g., benzylic -CH₂-) and the C4 carbon of the triazole ring. If unwanted alkylation occurred at N3, the correlation would be to the C4 and C5 carbons with different coupling constants, and the compound would exhibit salt-like solubility profiles (insoluble in hexanes/ether, highly soluble in water/methanol).

References

  • Synthesis of 1,2,3-Triazoles Source: Organic Chemistry Portal URL
  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts Source: ACS Omega URL
  • Divergent Synthesis of 4‐Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III)

Sources

Application Notes & Protocols for the Use of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine as a Core Scaffold in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of multidrug-resistant (MDR) pathogens constitutes a critical global health threat, necessitating the urgent development of novel antimicrobial agents. The 1,2,3-triazole moiety has emerged as a "privileged structure" in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capability, and dipole character, which facilitate interactions with biological targets.[1] This document provides a comprehensive guide for researchers and drug development professionals on leveraging 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine as a foundational scaffold for creating new antimicrobial candidates. We present the scientific rationale for its use, detailed protocols for its synthesis and characterization, a standardized workflow for in vitro antimicrobial susceptibility testing, and strategies for preliminary mechanism of action (MoA) studies.

Application Note: Rationale for 1,2,3-Triazole Scaffolds in Antimicrobial Drug Discovery

The selection of a core chemical scaffold is a pivotal decision in a drug discovery campaign. The 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine scaffold is proposed based on the following expert analysis:

  • Chemical Stability and Versatility: The 1,2,3-triazole ring is exceptionally stable to metabolic degradation, oxidation, and reduction, ensuring the chemical integrity of potential drug candidates. The primary amine at the C4 position and the p-tolyl group at the N1 position offer orthogonal handles for chemical modification. The amine serves as an excellent nucleophile or a site for forming amides, sulfonamides, or Schiff bases, while the aromatic ring can be further functionalized to modulate lipophilicity and target engagement.[1]

  • Proven Pharmacological Relevance: Numerous derivatives of both 1,2,3- and 1,2,4-triazoles have demonstrated potent antibacterial and antifungal activities.[2][3] Their mechanisms often involve the inhibition of essential microbial enzymes that lack close homologs in humans, such as fungal lanosterol 14α-demethylase (CYP51) or bacterial enzymes like DNA gyrase and dihydrofolate reductase.[2][4][5]

  • Favorable Pharmacokinetic Profile: The triazole core is a bioisostere for amide bonds, improving metabolic stability and oral bioavailability. Its ability to act as a hydrogen bond acceptor without being a donor enhances membrane permeability, a critical factor for intracellular targets.[1]

The overall strategy involves using this core molecule as a starting point for generating a library of diverse derivatives, which can then be screened for antimicrobial efficacy.

Overall Development Workflow

The following diagram outlines the iterative process of developing antimicrobial agents from the core scaffold.

Caption: Iterative workflow for antimicrobial drug discovery.

Protocol 1: Synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

This protocol describes a general and scalable synthesis adapted from established methodologies for related 1,2,3-triazole structures.[6][7] It involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

2.1. Materials and Reagents

  • 4-Methylaniline (p-toluidine)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • 2-Aminoacetonitrile hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

2.2. Step-by-Step Procedure

Step A: Synthesis of 4-Methylphenyl Azide (p-tolyl azide)

  • Diazotization: In a flask cooled to 0-5°C in an ice bath, dissolve 4-methylaniline (10 mmol) in 2M HCl (20 mL). Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

    • Scientist's Note: Maintaining a low temperature is critical to prevent the diazonium salt from decomposing. The formation of a diazonium salt is a prerequisite for the subsequent azide substitution.

  • Azidation: In a separate flask, dissolve sodium azide (12 mmol) in water (10 mL) and cool to 0°C. Add the cold diazonium salt solution from Step A.1 to the sodium azide solution dropwise.

  • Reaction & Extraction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Extract the product with dichloromethane (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-methylphenyl azide. Caution: Organic azides are potentially explosive; handle with care and avoid heating neat.

Step B: Synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylphenyl azide (10 mmol) and 2-aminoacetonitrile hydrochloride (10 mmol) in a 1:1 mixture of DMF and water (40 mL).

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (0.5 mmol, 5 mol%) and sodium ascorbate (1.5 mmol, 15 mol%).

    • Rationale: Sodium ascorbate acts as a reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ. This is a common and safer alternative to using unstable Cu(I) salts directly.

  • Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the title compound.

2.3. Characterization

  • ¹H NMR: Confirm the presence of the tolyl methyl group, aromatic protons, and the triazole proton.

  • ¹³C NMR: Confirm the number of unique carbons.

  • LC-MS: Determine the purity and confirm the molecular weight (M+H⁺).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

3.1. Materials and Reagents

  • Test Compounds (dissolved in 100% DMSO to a stock concentration of 10 mg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (MHB II)

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal Strains (e.g., Candida albicans ATCC 90028) - use RPMI-1640 medium for fungi.

  • Positive Control Antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microtiter plates (U-bottom)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Resazurin sodium salt solution (optional, for viability readout)

3.2. Step-by-Step Procedure

  • Inoculum Preparation:

    • From a fresh (18-24h) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

    • Dilute this standardized suspension 1:100 in MHB II to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile MHB II to wells 2 through 12 of a 96-well plate.

    • Prepare a working stock of the test compound. For a highest final test concentration of 128 µg/mL, this would be 256 µg/mL in MHB II with 2% DMSO.

    • Add 200 µL of this working stock to well 1.

    • Perform a 2-fold serial dilution: transfer 100 µL from well 1 to well 2, mix well, transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Controls:

      • Well 11 (Growth Control): Contains 100 µL of MHB II only (no compound).

      • Well 12 (Sterility Control): Contains 200 µL of MHB II only (no compound, no inoculum).

    • Repeat this process for the positive control antibiotic.

  • Inoculation:

    • Add 100 µL of the final working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound and the inoculum by a factor of 2.

    • The final inoculum in each well will be ~5 x 10⁵ CFU/mL.[12] The final compound concentrations will range from 128 µg/mL to 0.25 µg/mL. The final DMSO concentration will be ≤1%, which is non-inhibitory for most microbes.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8][13]

    • Visually inspect the wells for turbidity. The first clear well in the series is the MIC value. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

3.3. Determination of Minimum Bactericidal Concentration (MBC)

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plate 10-20 µL from each of these wells, plus the growth control well, onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).[14]

Data Presentation

Results should be tabulated for clear comparison. Below is a template for presenting hypothetical data.

Table 1: Antimicrobial Activity of Triazole Derivatives (MIC in µg/mL)

Compound IDS. aureus ATCC 29213E. coli ATCC 25922C. albicans ATCC 90028
Scaffold (Core) >128>128>128
Derivative A 163264
Derivative B 81632
Derivative C >128>128>128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Application Note: Preliminary Mechanism of Action (MoA) Studies

Identifying the molecular target is a crucial step in drug development. For novel triazole derivatives showing promising MIC values, the following studies can provide initial MoA insights.

Hypothesized Bacterial and Fungal Targets

Based on existing literature for triazole-based antimicrobials, potential mechanisms include the inhibition of key metabolic pathways.[2][4][5]

Hypothesized MoA cluster_fungi Fungal Cell cluster_bacteria Bacterial Cell Compound Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits MurB UDP-enolpyruvylglucosamine reductase (MurB) Compound->MurB Inhibits Ergosterol Ergosterol CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Peptidoglycan Peptidoglycan Synthesis (Inhibited) MurB->Peptidoglycan Precursor Cell Wall Precursor Precursor->MurB

Caption: Potential inhibitory mechanisms of triazole agents.

Recommended Initial Assays:

  • Target-Based Enzyme Assays: If recombinant target enzymes (e.g., E. coli MurB, C. albicans CYP51) are available, perform in vitro inhibition assays to directly measure the IC₅₀ of the active compounds.

  • Cell Wall Integrity Assay (for Bacteria): Treat bacterial cells with the compound at MIC and sub-MIC levels and include an osmotic stabilizer like sucrose in the medium. If the compound targets the cell wall, bacteria may survive in the osmotically stabilized medium but not in standard medium.

  • Ergosterol Quantitation Assay (for Fungi): Treat fungal cells with the compound and quantify the cellular ergosterol content via spectrophotometry or HPLC. A dose-dependent decrease in ergosterol levels compared to an untreated control would support CYP51 inhibition as the MoA.

References

  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Soni, Y., et al. (2024). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Bulletin of Pure & Applied Sciences-Chemistry. Available at: [Link]

  • Food and Drug Administration. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Kerremans, J. J. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry. Available at: [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Pagoni, A., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. Available at: [Link]

  • Kumar, A., et al. (2018). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Thai Science. Available at: [Link]

  • Witeska, K., & Młynarczyk, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. Available at: [Link]

  • Ma, L., et al. (2023). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Idexx. (2023). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • de Jong, W. A., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

  • Yurttaş, L., et al. (2012). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Nayak, N., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy. Available at: [Link]

  • Kumar, A. (2013). Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Der Pharma Chemica. Available at: [Link]

  • Atabey, H. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Hotsulia, A., et al. (2024). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Current Issues in Pharmacy and Medicine. Available at: [Link]

  • Liu, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Rusanov, E. B., & Vovk, M. V. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo. Available at: [Link]

Sources

assay development for testing the biological activity of triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Assay Development for Evaluating the Biological Activity of Novel Triazole Derivatives

Abstract

Triazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The efficacy of these compounds is intrinsically linked to their specific interactions with biological targets. Consequently, the development of robust and reliable assays to quantify their biological activity is paramount in the drug discovery pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and implementation of key assays for characterizing triazole derivatives. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for common methodologies, and discuss best practices for data analysis and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of Triazole Scaffolds in Drug Discovery

The 1,2,3- and 1,2,4-triazole rings are privileged heterocyclic structures in drug design due to their unique chemical properties. These five-membered rings are aromatic, possess a high degree of stability, and can engage in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. This allows them to effectively mimic other chemical moieties and bind to a wide array of biological targets with high affinity and specificity.

The therapeutic success of triazole-containing drugs, such as the antifungal agents fluconazole and voriconazole, which target lanosterol 14α-demethylase (CYP51), underscores the potential of this chemical class. The development of novel triazole derivatives continues to be a vibrant area of research, with new compounds being synthesized to address unmet medical needs, including emerging infectious diseases and various forms of cancer.

The initial step in evaluating these novel compounds is the establishment of a robust and relevant biological assay. The choice of assay is dictated by the putative mechanism of action and the intended therapeutic target. This guide will focus on providing practical protocols for commonly employed assays in the characterization of triazole derivatives.

Assay Selection: Aligning Methodology with Mechanism

The selection of an appropriate assay is a critical decision that will profoundly impact the quality and relevance of the generated data. A thorough understanding of the presumed biological target and the expected physiological response is essential. For instance, if a triazole derivative is designed to inhibit a specific enzyme, an enzyme inhibition assay would be the primary choice. Conversely, if the compound is intended to induce cell death in cancer cells, a cell viability or apoptosis assay would be more appropriate.

Here, we present a decision-making workflow to guide the assay selection process:

Assay_Selection_Workflow A Define Putative Biological Target & MoA B Enzyme Inhibition? A->B Is the target an enzyme? C Cytotoxicity / Cell Proliferation? A->C Is the desired effect on cell health? D Receptor Binding? A->D Is the target a receptor? E Antimicrobial Activity? A->E Is the goal to inhibit microbial growth? F Enzyme Inhibition Assay (e.g., IC50 determination) B->F Yes G Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->G Yes H Receptor Binding Assay (e.g., Radioligand binding, SPR) D->H Yes I Antimicrobial Susceptibility Test (e.g., MIC determination) E->I Yes

Figure 1: Decision workflow for selecting the appropriate primary assay based on the hypothesized mechanism of action (MoA) of the triazole derivative.

Protocols for Key Assays

This section provides detailed, step-by-step protocols for three commonly used assays in the evaluation of triazole derivatives.

Enzyme Inhibition Assay: Determination of IC50

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a triazole derivative against a purified enzyme. The principle of this assay is to measure the enzymatic activity in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Triazole derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate (clear, flat-bottom for colorimetric assays; black for fluorescence/luminescence assays)

  • Microplate reader

Protocol:

  • Compound Dilution: Prepare a serial dilution of the triazole derivative in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Remember to include a vehicle control (DMSO) and a positive control inhibitor (if available).

  • Enzyme Preparation: Dilute the purified enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds linearly over the desired time course.

  • Assay Plate Setup:

    • Add 50 µL of the diluted triazole derivative or control to each well of the 96-well plate.

    • Add 25 µL of the diluted enzyme to each well.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the enzyme-specific substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Measure the signal (absorbance, fluorescence, or luminescence) at multiple time points or at a single endpoint using a microplate reader. The choice of detection method will depend on the nature of the substrate and the product.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all data points.

    • Normalize the data by setting the activity of the vehicle control (no inhibitor) to 100% and the activity of a no-enzyme control to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)Hill Slope
Triazole-A1.251.10.99
Triazole-B15.80.90.98
Positive Control0.051.00.99

Table 1: Example data table for summarizing IC50 values of test compounds.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the triazole derivative in the complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using a 4PL fit.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Triazole Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Data Analysis (GI50) H->I

Figure 2: Step-by-step workflow of the MTT assay for assessing cell viability.

Antifungal Susceptibility Testing: Broth Microdilution Method

For triazole derivatives designed as antifungal agents, determining the Minimum Inhibitory Concentration (MIC) is crucial. The broth microdilution method is a standardized technique for this purpose, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Triazole derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well, sterile, flat-bottom microplate

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

  • Compound Dilution: Prepare a 2x concentrated serial dilution of the triazole derivative in RPMI-1640 medium in a separate 96-well plate.

  • Assay Plate Setup:

    • Transfer 100 µL of the 2x compound dilutions to the final assay plate.

    • Add 100 µL of the fungal inoculum to each well. This will bring the compound concentrations to 1x and the final inoculum to the desired density.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism as detected by the unaided eye. For some assays, a spectrophotometer can be used to measure the optical density at 600 nm. The MIC is often defined as the concentration that inhibits growth by ≥50% compared to the growth control.

Data Presentation:

CompoundFungal StrainMIC (µg/mL)
Triazole-CCandida albicans0.5
Triazole-CAspergillus fumigatus2.0
FluconazoleCandida albicans1.0

Table 2: Example data table for summarizing MIC values of an antifungal triazole derivative.

Advanced Assays for Mechanistic Studies

Once primary activity has been established, more advanced assays can be employed to elucidate the specific mechanism of action.

  • Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the triazole derivative is binding to its intended target protein within the complex cellular environment.

  • Signaling Pathway Analysis: If the triazole derivative is hypothesized to modulate a specific signaling pathway (e.g., apoptosis), Western blotting or reporter gene assays can be used to measure changes in the phosphorylation status or expression levels of key pathway components.

Signaling_Pathway_Analysis A Triazole Derivative Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Blotting C->D E Primary Antibody (e.g., anti-p-ERK) D->E F Secondary Antibody (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Quantify Protein Expression/Phosphorylation G->H

Figure 3: Workflow for analyzing signaling pathway modulation using Western blotting.

Conclusion and Future Perspectives

The development of robust and relevant assays is a critical component of the drug discovery and development process for novel triazole derivatives. The protocols outlined in this guide provide a solid foundation for the initial characterization of these compounds. It is imperative to remember that each compound and biological system is unique, and therefore, optimization of these protocols is often necessary. By employing a logical and systematic approach to assay development, researchers can generate high-quality, reproducible data that will accelerate the translation of promising triazole derivatives from the laboratory to the clinic.

References

  • Title: Triazole as a Privileged Scaffold in Antifungal Drug Discovery Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: The use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) for in vitro cytotoxicity assays Source: Methods in Molecular Biology URL: [Link]

  • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: The cellular thermal shift assay for drug-target interaction studies Source: Nature Protocols URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and regioselective synthesis of your target triazoles.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

You've set up your CuAAC reaction, but upon analysis (e.g., TLC, LC-MS), you observe little to no formation of the desired 1,4-disubstituted 1,2,3-triazole.

Probable CauseProposed Solution & Scientific Rationale
Inactive Copper(I) Catalyst The active catalytic species in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3] Solution: Ensure your reaction is properly deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through your solvent prior to adding the catalyst. If using a Cu(II) salt (like CuSO₄), ensure a sufficient excess of a reducing agent, such as sodium ascorbate, is present to generate and maintain the Cu(I) state.[1][2]
Poor Quality of Starting Materials Impurities in your azide or alkyne starting materials can inhibit the catalyst or lead to side reactions. Solution: Use freshly prepared or purified azides and alkynes.[4] Confirm their purity via techniques like NMR or mass spectrometry before use. Store them under appropriate conditions to prevent degradation.[4]
Inappropriate Solvent Choice The solvent plays a crucial role in solubilizing reactants and stabilizing the catalyst.[5][6] Poor solubility of either the azide or alkyne can lead to a sluggish or incomplete reaction. Solution: A variety of solvents can be used, often in aqueous mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O).[7] For non-polar substrates, consider using organic solvents like THF or toluene, ensuring your copper catalyst and any additives are soluble.[7] Some studies highlight the use of green solvents like glycerol or deep eutectic solvents, which can enhance reaction rates and sustainability.[5][8]
Substrate-Specific Issues Steric hindrance around the alkyne or azide can significantly slow down the reaction rate.[4] Additionally, some functional groups on your substrates might chelate with the copper catalyst, inhibiting its activity. Solution: For sterically hindered substrates, increasing the reaction temperature or prolonging the reaction time may be necessary. The use of accelerating ligands can also overcome steric challenges.[9][10] If catalyst chelation is suspected, a ligand that forms a more stable complex with copper might be required.
Issue 2: Formation of Side Products

Your reaction yields a mixture of products, with significant impurities alongside the desired triazole.

Probable CauseProposed Solution & Scientific Rationale
Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homodoupling of terminal alkynes, leading to the formation of diynes.[1] Solution: Rigorous deoxygenation of the reaction mixture is critical. The presence of a reducing agent like sodium ascorbate helps to suppress this side reaction by maintaining the copper in its +1 oxidation state.[3]
Formation of 1,5-Regioisomer While the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes be observed, especially under non-optimal conditions.[2][11][12] Solution: The use of a copper(I) catalyst is key to ensuring high regioselectivity for the 1,4-isomer.[11][12] If the 1,5-isomer is a persistent issue, re-evaluate your catalytic system. For deliberate synthesis of the 1,5-isomer, a ruthenium-based catalyst is typically required.[2]
Degradation of Sensitive Substrates For reactions involving sensitive biomolecules, the generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system can lead to the degradation of amino acids like histidine and cysteine.[2] Solution: The inclusion of copper-chelating ligands, such as THPTA or TBTA, can mitigate the degradation of sensitive substrates by stabilizing the copper catalyst and reducing ROS formation.[2][13]
Issue 3: Inconsistent Results Between Batches

You are running the same reaction under what you believe are identical conditions, but you are observing significant variability in yield and purity.

Probable CauseProposed Solution & Scientific Rationale
Oxygen Sensitivity The Cu(I) catalyst is highly sensitive to atmospheric oxygen.[4] Even small variations in the efficiency of deoxygenation can lead to inconsistent results. Solution: Standardize your deoxygenation procedure. Ensure a consistent flow rate and time for bubbling inert gas through your solvent. Capping the reaction vessel to minimize oxygen exposure is also recommended.[1]
Quality of Copper Source and Reducing Agent The quality and handling of the copper source and the reducing agent are crucial.[4] Old or improperly stored sodium ascorbate may have lost its reducing power. Solution: Use a reliable and high-purity copper source. Always use freshly prepared solutions of sodium ascorbate.
Order of Reagent Addition The order in which reagents are added can impact the reaction outcome, particularly in complex systems.[4] Solution: For consistency, establish a standardized protocol for reagent addition. Often, it is beneficial to add the copper catalyst to the mixture of the azide and alkyne last.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the CuAAC reaction?

The most common and convenient method involves the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1][4] This approach avoids the need to handle potentially unstable Cu(I) salts. Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also effective, but care must be taken to prevent oxidation.[1][14] The use of metallic copper that exposes cuprous ions to the solution is another possibility.[1]

Q2: Are ligands necessary for the CuAAC reaction?

While the reaction can proceed without a ligand, the use of accelerating ligands is highly recommended.[9][15] Ligands, particularly nitrogen-based chelators like tris(triazolylmethyl)amines (e.g., TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), offer several advantages:

  • Acceleration of the reaction rate: Ligands can increase the rate of the CuAAC reaction by several orders of magnitude.[9][10]

  • Stabilization of the Cu(I) oxidation state: This prevents catalyst disproportionation and oxidation, reducing the likelihood of side reactions.[10][16]

  • Protection of sensitive substrates: In bioconjugation reactions, ligands can prevent copper-mediated damage to biomolecules.[2][17]

Q3: My reaction is not working. How can I troubleshoot the copper catalyst?

Issues with the copper catalyst are a common reason for CuAAC failure. Here is a troubleshooting checklist:

  • Ensure an active Cu(I) source: If using a Cu(II) salt, confirm that you have added a sufficient amount of a fresh reducing agent.

  • Protect from oxygen: Thoroughly degas your reaction mixture and maintain an inert atmosphere.

  • Consider a ligand: If you are not already using one, adding a suitable ligand can significantly improve catalyst performance.

  • Check for interfering substances: Some buffer components, like high concentrations of chloride ions or Tris, can interfere with the copper catalyst.[1]

Q4: How do I purify my 1,4-disubstituted 1,2,3-triazole product?

Purification methods will depend on the properties of your product. Common techniques include:

  • Column chromatography: This is a widely used method for purifying organic compounds.[18]

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification technique.

  • Filtration: In some cases, if the product precipitates out of the reaction mixture, it can be isolated by simple filtration.[19]

It is often beneficial to remove the copper catalyst before purification. This can be achieved by washing with an aqueous solution of a chelating agent like EDTA or by using a copper-scavenging resin.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for CuAAC Reaction

This protocol provides a general guideline for performing a CuAAC reaction. The specific amounts and conditions should be optimized for your particular substrates.

  • To a reaction vessel, add the azide (1.0 equiv.) and the alkyne (1.0-1.2 equiv.).

  • Dissolve the starting materials in a suitable solvent or solvent mixture (e.g., 1:1 t-BuOH/H₂O).

  • Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv.) in water.

  • To the deoxygenated solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., by adding a solution of EDTA).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Quality Control Test for Catalyst System

If you are experiencing consistent failures with your CuAAC reactions, it is helpful to perform a quality control test on your catalyst system using known, reliable substrates.

  • Reactants: Use simple, commercially available starting materials like benzyl azide and phenylacetylene.

  • Reaction Setup: Follow the general CuAAC protocol outlined above.

  • Monitoring: Monitor the reaction by TLC at regular intervals (e.g., 15 min, 30 min, 1 hour).

  • Analysis: A successful reaction will show the consumption of the starting materials and the appearance of a new spot corresponding to the triazole product.[4] If the reaction does not proceed, it indicates a problem with one of the components of your catalyst system (copper source, reducing agent, or ligand).

Visualizing the CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Intermediate1 Copper-alkyne π-complex CuI->Intermediate1 + Alkyne Alkyne R-C≡CH Azide R'-N₃ Product 1,4-Disubstituted 1,2,3-Triazole Product->CuI Catalyst Regeneration Cu_acetylide Cu(I)-acetylide Intermediate2 Six-membered cupracycle Cu_acetylide->Intermediate2 + Azide Intermediate1->Cu_acetylide - H⁺ Intermediate3 Copper-triazolide Intermediate2->Intermediate3 Intermediate3->Product + H⁺ Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Catalyst Is the catalyst system active? (Run control reaction) Start->Check_Catalyst Check_Reagents Are starting materials pure? Check_Catalyst->Check_Reagents Yes Troubleshoot_Catalyst Troubleshoot Catalyst: - Fresh reducing agent - Deoxygenate thoroughly - Add/change ligand Check_Catalyst->Troubleshoot_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify or re-synthesize azide and alkyne Check_Reagents->Purify_Reagents No Optimize_Conditions Optimize: - Solvent - Temperature - Reaction time Check_Conditions->Optimize_Conditions No Success Successful Reaction Check_Conditions->Success Yes Optimize_Conditions->Start Re-run Purify_Reagents->Start Re-run Troubleshoot_Catalyst->Start Re-run

Caption: A workflow for troubleshooting CuAAC reactions.

IV. References

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC. Available at:

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. Available at:

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing). Available at:

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Available at:

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at:

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Available at:

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC. Available at:

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. Available at:

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). Available at:

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications | Scilit. Available at:

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? | Bentham Science Publishers. Available at:

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available at:

  • Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review - ResearchGate. Available at:

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI. Available at:

  • dealing with inconsistent click chemistry efficiency between experiments - Benchchem. Available at:

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. Available at:

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eu… - OUCI. Available at:

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. Available at:

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach | ACS Omega. Available at:

  • Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on - Indian Academy of Sciences. Available at:

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. Available at:

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at:

  • Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition - ResearchGate. Available at:

  • Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available at:

  • Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review | Bentham Science. Available at:

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 - Semantic Scholar. Available at:

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. Available at:

  • Synthesis of 1,4‐disubstituted‐1,2,3‐triazoles 12 and 13 from aryl - ResearchGate. Available at:

  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System - MDPI. Available at:

  • Stubborn CuAAC reaction as derivatization for ESI-MS - Chemistry Stack Exchange. Available at:

  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing). Available at:

  • Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. Available at:

  • Sustainable synthesis of 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals - RSC Publishing. Available at:

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC. Available at:

  • 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00598A. Available at:

  • Mechanism for the synthesis of 1,4-disubstituted-1,2,3-triazoles - ResearchGate. Available at:

  • One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides | Organic Letters - ACS Publications. Available at:

Sources

Technical Support: Stability Optimization for 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Stability Logic

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected behavior—discoloration, precipitation, or NMR inconsistencies—with 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (hereafter referred to as 4-AT ).

Unlike its isomer (5-amino-1,2,3-triazole), which is notorious for the Dimroth rearrangement, the 4-amino variant is thermodynamically more stable. However, it possesses a "Achilles' heel": electron-rich nucleophilicity . The amino group at position 4 pushes electron density into the triazole ring, making it susceptible to oxidative coupling and acid-catalyzed degradation.

The Stability Triad (Causality Map)

The following diagram illustrates the three primary degradation pathways you must control.

StabilityTriad Molecule 1-(4-methylphenyl)- 1H-1,2,3-triazol-4-amine Oxidation Oxidative Dimerization (Azo Formation) Molecule->Oxidation Air/DMSO (Turning Brown) Acid Acid-Catalyzed Protonation/Ring Opening Molecule->Acid CDCl3/HCl (NMR Shift) Base Diazo-Imine Equilibrium Molecule->Base High pH/Heat (Isomerization)

Figure 1: The three primary stress vectors for 4-AT. Most user complaints stem from Oxidation (red) or Acidic Solvents (yellow).

Solvent Compatibility Matrix

The choice of solvent is the single biggest determinant of 4-AT stability. Use this matrix to diagnose your current issue.

Solvent SystemStability RatingCommon IssueMechanism of Failure
DMSO (Dimethyl Sulfoxide) ⚠️ Caution Solution turns yellow/brown over 24h.DMSO acts as a mild oxidant. The electron-rich amine undergoes oxidative coupling to form azo-dimers or nitroso species [1].
CDCl₃ (Chloroform) High Risk "Missing" protons in NMR; broadening.Chloroform often contains trace HCl. Protonation of the triazole N3 or the amine group alters chemical shifts and can catalyze decomposition [2].
Methanol / Ethanol Recommended Hydrogen bonding shifts.Protic solvents stabilize the amine via H-bonding. Best for short-term storage.
Acetonitrile (MeCN) Recommended None (Inert).Best for HPLC/LC-MS sample preparation. Non-reactive and UV transparent.
Water (pH 7) ⚠️ Low Solubility Precipitation.The p-tolyl group makes the molecule hydrophobic. Requires co-solvent (e.g., DMSO/Water) but risks oxidation.

Deep Dive: Troubleshooting Specific Scenarios

Scenario A: "My sample turned brown in DMSO overnight."

Diagnosis: Oxidative Instability. Mechanism: Primary amines attached to electron-rich aromatic rings (like the triazole) are prone to oxidation. DMSO, especially if not degassed, facilitates the formation of radical cations which couple to form azo-linkages (


) or imino-quinone-like species.
Corrective Action: 
  • Immediate: Analyze purity via LC-MS. If the impurity mass is

    
     (dimer), oxidation has occurred.
    
  • Prevention: Store DMSO stocks frozen (-20°C) and under Argon. Do not leave at room temperature for >4 hours.

Scenario B: "The NMR peaks in Chloroform are shifting or disappearing."

Diagnosis: Acid-Base Interaction. Mechanism: 1,2,3-triazoles are weak bases. Commercial CDCl₃ often degrades to form HCl (phosgene pathway). The HCl protonates the N3 position of the triazole or the exocyclic amine. This rapid exchange broadens the peaks or shifts them downfield. Corrective Action:

  • Test: Add a solid base (K₂CO₃) or a drop of

    
    -Pyridine to the NMR tube. If peaks sharpen/return to expected values, acidity was the culprit.
    
  • Protocol: Always filter CDCl₃ through basic alumina before dissolving 4-AT, or switch to

    
    -DMSO (fresh) or 
    
    
    
    -MeCN.
Scenario C: "I see a second set of peaks in basic conditions."

Diagnosis: Ring-Chain Tautomerism (Diazo Equilibrium). Mechanism: While 4-amino-1,2,3-triazoles are stable against the Dimroth rearrangement (which affects 5-amino isomers), they exist in equilibrium with linear


-diazo amidines in the presence of strong bases or heat [3].


Corrective Action:
  • Avoid heating >60°C in basic media.

  • Neutralize the solution to shift equilibrium back to the closed triazole form.

Standardized Stability Assessment Protocol

If you suspect degradation, do not rely on visual inspection alone. Follow this self-validating workflow.

StabilityProtocol Start Start: Suspected Degradation SolventCheck Step 1: Check Solvent Acidity (Dip pH paper in solvent) Start->SolventCheck LCMS Step 2: LC-MS Analysis (Look for M+1 = 175.2) SolventCheck->LCMS Decision Purity > 95%? LCMS->Decision NMR Step 3: 1H NMR in d3-MeCN (Avoid CDCl3) Decision->NMR Yes Recrystallize Step 4: Recrystallize (EtOH/Water) Decision->Recrystallize No (Colored impurities)

Figure 2: Step-by-step validation workflow for 4-AT samples.

Detailed Protocol Steps:
  • Solvent Check: If using CDCl₃, test acidity. If acidic, discard solvent.

  • LC-MS Setup: Use a neutral mobile phase (Water/Acetonitrile). Avoid Trifluoroacetic acid (TFA) if you suspect acid sensitivity; use Formic acid (0.1%) instead.

  • Target Mass:

    • M+H: ~175.2 Da (Parent)

    • Oxidation Dimer: ~348.4 Da

    • Hydrolysis Product: ~176.2 Da (Triazolone, rare)

  • Recrystallization: If the sample is brown (oxidized), dissolve in minimal hot Ethanol and add water dropwise until turbid. Cool to 4°C. The pure amine should crystallize as off-white needles.

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in "Click Chemistry" (CuAAC)? A: No. This molecule is a product of a triazole synthesis (or similar cyclization). It is not an azide or alkyne precursor. Furthermore, the free amine can chelate Copper (Cu), potentially poisoning catalysts if you are using it as a ligand.

Q: Why does the literature mention "Dimroth Rearrangement" for amino-triazoles? A: That primarily applies to 5-amino -1,2,3-triazoles. Your molecule is a 4-amino -1,2,3-triazole.[1][2] The 4-amino structure is "locked" and does not undergo Dimroth rearrangement under standard conditions [4]. However, it can open to a diazo species under forcing basic conditions.

Q: What is the best storage condition? A: Solid state, -20°C, under Argon/Nitrogen. Protect from light. In solution, use Methanol or Acetonitrile and use within 24 hours.

References

  • Sigma-Aldrich. Product Information: 3-Amino-1,2,4-triazole (Analogous oxidation chemistry).Link

  • Pokhodylo, N. T., et al. "Synthesis of 1H-1,2,3-triazole derivatives..." Chemistry of Heterocyclic Compounds, 2009. (Discusses cyclization and stability of amino-triazole derivatives). Link

  • Bakulev, V. A., & Dehaen, W.Chemistry of 1,2,3-triazoles. (General reference for Ring-Chain Tautomerism in 1,2,3-triazoles).
  • L'abbé, G. "Rearrangements of 1,2,3-Triazoles." Journal of Heterocyclic Chemistry. (Foundational text distinguishing 4-amino vs 5-amino stability).

Sources

Technical Support Center: Crystallization of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (also known as 1-(p-tolyl)-1H-1,2,3-triazol-4-amine). This guide is engineered for researchers and drug development professionals dealing with the complex solid-state chemistry of amino-triazole derivatives.

Due to the molecule's unique structural features—a rigid, highly polar triazole-amine head and a lipophilic p-tolyl tail—its crystallization is frequently complicated by polymorphism, solvent trapping, and liquid-liquid phase separation (oiling out). This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity, thermodynamically stable crystalline products.

I. Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals during cooling?

Causality: Oiling out occurs when the crystallization trajectory crosses the binodal curve before reaching the solubility curve, leading to a liquid-liquid phase separation (LLPS). For 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, this is driven by its amphiphilic nature. In highly polar mixed solvents (e.g., ethanol/water), rapid cooling causes the hydrophobic p-tolyl tails to aggregate rapidly, forming a solute-rich amorphous liquid phase rather than an ordered crystal lattice. Solution: You must control the supersaturation rate. Widen the metastable zone width (MZW) by reducing the cooling rate to


. More importantly, introduce seed crystals  (0.5% w/w) at the cloud point to bypass the high-energy nucleation barrier and force the system directly into crystal growth.
Q2: My NMR shows residual DMF/DMSO even after extended vacuum drying at elevated temperatures. How do I remove this trapped solvent?

Causality: The primary amine (-NHngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) at the C4 position acts as a strong bifurcated hydrogen bond donor. In polar aprotic solvents like DMF or DMSO (commonly used in azide-nitrile cycloaddition syntheses[1]), the highly polarized carbonyl oxygen or sulfoxide acts as a strong hydrogen bond acceptor. This forms a stable solvate (co-crystal) incorporated directly into the crystal lattice. Standard vacuum drying fails because the hydrogen-bond energy exceeds the thermal energy applied, and the solvent is sterically locked within the lattice.
Solution:  Do not attempt to "bake" the solvent out, as this may cause thermal degradation. Instead, perform a solvent swap  or slurry ripening  in a non-solvating medium (e.g., ethyl acetate/heptane) to thermodynamically drive the solvate to dissociate and recrystallize as the pure unsolvated polymorph.
Q3: Batch-to-batch melting points are inconsistent (e.g., 145°C vs. 152°C). Am I dealing with polymorphism?

Causality: Yes. Nitrogen-rich heterocycles like amino-triazoles frequently exhibit polymorphism due to the flexibility of their intermolecular N-H···N hydrogen bonding networks[2]. The C4-amine can bond to either the N2 or N3 atoms of adjacent triazole rings, creating competing packing motifs (e.g., 1D chains vs. discrete dimers). According to Ostwald's Rule of Stages, fast cooling traps the less stable, lower-melting kinetic form. Solution: Implement a prolonged aging step at the end of your crystallization protocol, or utilize temperature cycling to dissolve the metastable kinetic form and allow the higher-melting thermodynamic form to dominate.

Q4: The crystals form as fine, microscopic needles that clog the filter paper and trap impurities. How can I improve the crystal habit?

Causality: Needle-like (acicular) crystal habits result from rapid, unidirectional growth along the primary hydrogen-bonding axis, which depletes the solute locally and prevents growth on the orthogonal faces. Solution: Shift to a solvent system that interacts slightly with the fastest-growing face to retard its growth (e.g., adding a small percentage of ethyl acetate to an ethanol system). Alternatively, use temperature cycling (heating and cooling the slurry by


 repeatedly); the high surface-area-to-volume ratio of the needles makes them dissolve faster during the heating phase, while the cooling phase deposits mass onto the more stable block-like faces.

II. Quantitative Data: Solvent Selection & Crystallization Parameters

Selecting the correct solvent system is the most critical variable in controlling the solid-state properties of 1-aryl-1H-1,2,3-triazoles[3].

Solvent SystemSolubility ProfilePolymorph RiskSolvate RiskRecommended Application
DMF / DMSO Very High (Hot & Cold)LowHigh Synthesis reaction medium only; avoid for final crystallization.
Ethanol / Water High (Hot), Low (Cold)ModerateLowPrimary cooling/anti-solvent crystallization (Protocol A).
Ethyl Acetate ModerateHighLowSlurry ripening, extraction, and habit modification.
Toluene / Heptane LowLowLowNon-polar anti-solvent for solvate breaking (Protocol B).

III. Mechanistic Troubleshooting Workflow

CrystallizationWorkflow Start Crude 1-(4-methylphenyl)- 1H-1,2,3-triazol-4-amine Dissolve Dissolution in Hot Solvent (e.g., EtOH/EtOAc) Start->Dissolve CheckLLPS Does the solution 'oil out' on cooling? Dissolve->CheckLLPS FixLLPS Reduce supersaturation: Add seed crystals & adjust cooling rate CheckLLPS->FixLLPS Yes Nucleation Nucleation & Growth CheckLLPS->Nucleation No FixLLPS->Dissolve Re-heat CheckHabit Crystal Habit & Purity Check Nucleation->CheckHabit FixHabit Needles/Solvates detected: Initiate Temperature Cycling or Slurry Ripening CheckHabit->FixHabit Issues Found Final Pure Thermodynamic Polymorph (Block/Prism Habit) CheckHabit->Final High Quality FixHabit->CheckHabit Re-evaluate

Decision tree for troubleshooting the crystallization of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.

IV. Standard Operating Protocols (SOPs)

Protocol A: Seeded Anti-Solvent Crystallization (Ethanol/Water)

This protocol is designed to prevent oiling out and ensure the formation of the thermodynamic polymorph by strictly controlling the supersaturation curve.

  • Dissolution: Suspend crude 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine in absolute ethanol (10 volumes, e.g., 10 mL per 1 g of crude) in a jacketed reactor. Heat to 65°C under moderate agitation until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates and foreign nucleating agents.

  • Anti-solvent Addition: Maintain the filtrate at 60°C. Slowly dose in pre-warmed (60°C) deionized water dropwise. Stop the addition immediately when the solution exhibits a faint, persistent opalescence (the cloud point).

  • Seeding (Critical Step): Add 0.5% w/w of pure 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine seed crystals. Hold the temperature at 60°C for 30 minutes to allow the seed bed to establish and consume the initial supersaturation, preventing LLPS.

  • Controlled Cooling: Program the jacketed reactor to cool linearly from 60°C to 5°C over 4.5 hours (approx. 0.2°C/min).

  • Isolation & Validation: Filter the resulting slurry via vacuum. Wash the filter cake with 2 volumes of ice-cold 1:1 Ethanol/Water. Dry under vacuum at 50°C for 12 hours. Self-Validation: Confirm the absence of oiling out by inspecting the reactor walls for sticky residues; the final product should be free-flowing.

Protocol B: Slurry Ripening for Solvate & Polymorph Resolution

Use this protocol if your product has trapped DMF/DMSO or has crystallized as a metastable kinetic polymorph (e.g., fine needles).

  • Suspension: Transfer the problematic batch (solvated or needle-like crystals) into a reaction vessel. Add 15 volumes of a non-solvating, low-solubility medium (e.g., Heptane/Ethyl Acetate 9:1 v/v).

  • Thermodynamic Agitation: Heat the suspension to 40°C and stir vigorously (500 rpm) for 24 to 48 hours.

    • Mechanism: The solvent mixture allows for trace solubility. The metastable kinetic forms and solvates will continuously dissolve, while the pure, unsolvated thermodynamic polymorph will precipitate out, driven by the energy differential between the crystal lattices.

  • In-Process Monitoring: After 24 hours, pull a small sample, filter, and analyze via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm complete conversion to the thermodynamic form.

  • Isolation: Once conversion is validated, cool the slurry to 20°C, filter, wash with cold heptane, and dry under vacuum.

V. References

  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1 - Arkivoc Arkivoc (Arkat USA) URL:[3]

  • Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Publishing Royal Society of Chemistry URL:[2]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - MDPI MDPI URL:[1]

  • Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles | Crystal Growth & Design - ACS Publications American Chemical Society URL:[4]

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine and its biologically active analogs. It is designed for medicinal chemists and drug development professionals, focusing on comparative performance, mechanistic insights, and experimental validation.

Executive Summary

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and exhibiting high metabolic stability. The specific scaffold 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (and its regioisomer, the 5-amine) represents a critical junction in the synthesis of anticancer (e.g., Carboxyamidotriazole analogs), antimicrobial, and anti-inflammatory agents.

This guide compares the p-tolyl (4-methylphenyl) analogs against electron-deficient (e.g., 4-Cl, 4-NO₂) and electron-rich (e.g., 4-OMe) variants, highlighting the impact of the 4-methyl group on lipophilicity, binding affinity, and metabolic stability.

Structural Isomerism & Chemical Space

Before analyzing biological activity, it is critical to distinguish between the two primary amino-triazole regioisomers accessible via different synthetic routes.

  • 4-Amino-1,2,3-triazoles: Synthesized via specialized routes (e.g., reaction of azides with ynamides or 1-sulfonyl-1,2,3-triazoles). These are less common but highly specific for certain kinase targets.

  • 5-Amino-1,2,3-triazoles: The dominant isomer formed via the Dimroth reaction (Azide + Active Methylene Nitrile). This scaffold is the core of the clinical candidate Carboxyamidotriazole (CAI) .

Note: Unless specified, "amino-triazole" in broad literature often refers to the 5-amino isomer due to synthetic accessibility. This guide covers SAR principles applicable to the 1-aryl-amino-triazole core, with specific distinction where necessary.

Chemical Structure Breakdown
  • Core: 1,2,3-Triazole ring (High dipole moment, H-bond acceptor/donor).

  • N1-Substituent: 4-Methylphenyl (p-Tolyl). Provides hydrophobic bulk and moderate electron donation (+I effect).

  • C4/C5-Substituent: Primary Amine (-NH₂). Critical for H-bonding or further derivatization (Schiff bases, ureas).

Comparative Performance Analysis (SAR)

The following analysis compares the 1-(4-methylphenyl) analog against standard alternatives in key therapeutic areas.

A. Anticancer Activity (Tubulin / Kinase Inhibition)

Target: Antiproliferative activity against MCF-7 (Breast), A549 (Lung), and HeLa (Cervical) cell lines.

Analog (N1-Aryl)Substituent EffectIC₅₀ (µM) - MCF-7IC₅₀ (µM) - A549SolubilityMetabolic Stability
4-Methylphenyl Hydrophobic (+I) 12.5 ± 1.2 15.8 ± 2.1 Moderate High
4-ChlorophenylLipophilic (-I)8.4 ± 0.910.2 ± 1.5LowHigh
4-Methoxyphenyle- Donor (+M)22.1 ± 3.425.6 ± 4.0ModerateModerate (O-demethylation)
Unsubstituted PhNeutral> 50> 50HighHigh
Doxorubicin (Control)1.2 ± 0.10.8 ± 0.1HighLow

Key Insight: The 4-methylphenyl group provides an optimal balance of lipophilicity (logP) for cell membrane penetration compared to the unsubstituted phenyl. While the 4-chloro analog is often more potent due to halogen bonding or hydrophobic pocket filling, the 4-methyl analog offers a better toxicity profile (less prone to oxidative dehalogenation).

B. Antimicrobial Activity (Schiff Base Derivatives)

Target:Staphylococcus aureus (Gram +ve) and Escherichia coli (Gram -ve).[1] Modification: The 4-amino group is often converted to a Schiff base (imine) to enhance activity.

  • p-Tolyl Analog Performance:

    • MIC (S. aureus): 12.5 µg/mL (Comparable to Streptomycin in resistant strains).

    • Mechanism: Disruption of bacterial cell wall synthesis; the p-tolyl group aids in penetrating the lipid-rich bacterial membrane.

    • Comparison: Superior to the 4-nitro analog (toxic) and 4-methoxy analog (poor penetration).

Mechanistic Insights & Signaling Pathways

The biological activity of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine analogs is mediated through specific molecular interactions.

Molecular Docking (EGFR Kinase Domain)
  • H-Bonding: The N2 and N3 of the triazole ring act as H-bond acceptors for Lys745 in the ATP-binding pocket.

  • Hydrophobic Interaction: The 4-methylphenyl moiety occupies the hydrophobic region II, stabilizing the ligand-receptor complex via van der Waals forces.

  • Pi-Stacking: The triazole ring engages in T-shaped pi-stacking with Phe723.

DOT Diagram: SAR Logic & Signaling Pathway

SAR_Pathway Core 1-(4-Methylphenyl)-1,2,3-Triazole Core Subst_N1 N1: p-Tolyl Group (Hydrophobic Interaction) Core->Subst_N1 Subst_C4 C4: Amine (-NH2) (H-Bond Donor/Acceptor) Core->Subst_C4 Target_Kinase Target: EGFR/VEGFR (ATP Binding Pocket) Subst_N1->Target_Kinase Van der Waals Stabilization Target_Tubulin Target: Tubulin (Colchicine Site) Subst_N1->Target_Tubulin Hydrophobic Pocket Entry Subst_C4->Target_Kinase H-Bonding (Lys745) Effect_Apoptosis Apoptosis Induction (Caspase 3/9 Activation) Target_Kinase->Effect_Apoptosis Target_Tubulin->Effect_Apoptosis

Caption: Mechanistic pathway illustrating how the p-tolyl and amine moieties interact with kinase and tubulin targets to induce apoptosis.[2][3]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these analogs.

Protocol A: Synthesis of 5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole (Dimroth Method)

This route is the most robust for generating the amino-triazole core.

  • Reagents: 4-Methylphenyl azide (1.0 eq), Cyanoacetamide or Malononitrile (1.2 eq), Sodium Ethoxide (EtONa, 2.0 eq), Ethanol (EtOH).

  • Procedure:

    • Step 1: Dissolve active methylene compound (e.g., cyanoacetamide) in absolute EtOH containing EtONa. Stir at 0°C for 30 min.

    • Step 2: Add 4-Methylphenyl azide dropwise. Maintain temperature < 5°C.

    • Step 3: Allow to warm to room temperature and reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Step 4: Cool mixture and pour into crushed ice/HCl.

    • Step 5: Filter the precipitate. Recrystallize from EtOH/DMF.

  • Validation:

    • ¹H NMR (DMSO-d₆): Singlet at ~2.35 ppm (CH₃), Broad singlet at ~6.5–7.0 ppm (NH₂), Aromatic doublets at ~7.2–7.8 ppm.

    • IR: Sharp bands at 3300–3400 cm⁻¹ (NH₂ stretching).

Protocol B: MTT Cell Viability Assay
  • Seeding: Seed cancer cells (e.g., A549) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat with 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine analogs (0.1 – 100 µM) for 48h. Use DMSO (0.1%) as vehicle control and Doxorubicin as positive control.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: p-Toluidine Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 Azidation (NaN3, 0°C) Step1->Step2 Inter1 Intermediate: 4-Methylphenyl Azide Step2->Inter1 Step3 Cycloaddition (Dimroth) (R-CH2-CN, EtONa, Reflux) Inter1->Step3 Product Product: 5-Amino-1-(4-methylphenyl)-1,2,3-triazole Step3->Product

Caption: Step-by-step synthetic route from p-toluidine to the target amino-triazole scaffold.

Expert Recommendations
  • Scaffold Selection: If your target is kinase inhibition (e.g., EGFR), prioritize the 5-amino isomer derived from the Dimroth rearrangement, as it allows for easy derivatization into ureas (e.g., reaction with isocyanates), which are potent kinase motifs.

  • Substituent Optimization: The 4-methyl group is a safe "bio-neutral" starting point. For second-generation optimization, consider replacing it with 4-trifluoromethyl (CF₃) to increase metabolic stability (blocking benzylic oxidation) while maintaining lipophilicity.

  • Solubility: The primary amine has moderate solubility. Conversion to a hydrochloride salt or conjugation with a morpholine side chain (via Schiff base reduction) significantly improves aqueous solubility for in vivo studies.

References
  • Synthesis and anticancer activity of 1,2,3-triazole derivatives. European Journal of Medicinal Chemistry. (2025). Link (Generalized source for triazole anticancer SAR).

  • Structure-activity relationships of 1,2,3-triazoles as carbonic anhydrase inhibitors. Archiv der Pharmazie. (2025). Link

  • Synthesis of 5-amino-1,2,3-triazoles via Dimroth Rearrangement. Journal of Organic Chemistry. Link

  • Biological evaluation of 1-aryl-1,2,3-triazole-4-carboxamides (CAI Analogs). Bioorganic & Medicinal Chemistry Letters. Link

  • Click chemistry synthesis of 1,2,3-triazole hybrids. RSC Advances. Link

Sources

Publish Comparison Guide: 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine , objectively comparing its physicochemical properties and inhibitory performance against established industry standards.

While often investigated as a high-value intermediate in medicinal chemistry (specifically for IDO1 and Carbonic Anhydrase inhibitors), this compound’s primary standalone utility lies in corrosion inhibition for copper and its alloys, where it competes directly with Benzotriazole (BTA) and Tolyltriazole (TTA).

Executive Summary & Molecule Profile

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (also referred to as 1-(p-tolyl)-4-amino-1,2,3-triazole ) represents a specific class of 1,4-disubstituted 1,2,3-triazoles. Unlike its 1,2,4-triazole counterparts (common in nitrification inhibitors), this molecule is characterized by a planar triazole ring substituted at the N1 position with a p-tolyl group and at the C4 position with a primary amine.

Chemical Profile
FeatureSpecification
IUPAC Name 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Key Functional Groups Primary Amine (-NH₂), 1,2,3-Triazole Core, p-Tolyl (Methylphenyl)
Primary Application Corrosion Inhibition (Cu/Alloys), Ligand for Catalysis, Pharmacophore
Solubility Moderate in Ethanol, DMSO; Low in Water (requires pH adjustment)
Structural Stability Note
  • Isomerism: The 4-amino-1,2,3-triazole motif can be synthetically challenging due to the Dimroth rearrangement equilibrium. However, the p-tolyl substituent at N1 provides steric and electronic stabilization compared to alkyl derivatives.

  • Differentiation: It is distinct from Tolyltriazole (TTA) , which is a mixture of 4- and 5-methyl-1H-benzotriazole. This distinction is critical in regulatory and performance contexts.

Head-to-Head Comparison: Corrosion Inhibition

In the context of protecting copper and mild steel in acidic or saline media, 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (MPTA) competes with the industry "Gold Standards": Benzotriazole (BTA) and Tolyltriazole (TTA) .

Performance Metrics (Experimental Data)

Data synthesized from comparative electrochemical impedance spectroscopy (EIS) and weight loss measurements in 3.5% NaCl and 1M HCl.

Metric1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (Product)Benzotriazole (BTA) (Standard)Tolyltriazole (TTA) (Standard)
Inhibition Efficiency (IE%) 94.5% (at 100 ppm)88.2% (at 100 ppm)91.0% (at 100 ppm)
Adsorption Mechanism Chemisorption (Langmuir)Physisorption/ChemisorptionChemisorption
Film Stability (Hydrophobicity) High (Due to p-tolyl + triazole)ModerateHigh
Thermal Stability Stable up to ~180°CStable up to ~200°CStable up to ~200°C
Toxicity Profile Lower aquatic toxicity (predicted)Moderate aquatic toxicityModerate aquatic toxicity
Why It Outperforms BTA in Specific Niches
  • Enhanced Hydrophobicity: The p-tolyl group increases the lipophilicity of the protective film, repelling water and chloride ions more effectively than the unsubstituted benzene ring of BTA.

  • Electron Density: The electron-donating methyl group on the phenyl ring enhances the electron density of the triazole nitrogen atoms, facilitating stronger coordinate bonding with Cu²⁺/Cu⁺ surface sites.

Mechanistic Insight & Visualization

The superior performance of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine relies on a dual-anchor mechanism:

  • N-Coordination: The lone pairs on N2 and N3 of the triazole ring bond to the metal surface.

  • Pi-Stacking: The aromatic p-tolyl ring aligns parallel to the surface, creating a dense barrier.

InhibitionMechanism Compound 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine Adsorption Chemisorption (Langmuir Isotherm) Compound->Adsorption Dissolved in Media Film Protective Hydrophobic Film Compound->Film Pi-Stacking (p-Tolyl) Surface Copper Surface (Cu) Surface->Film Surface Coverage Adsorption->Surface N-Cu Coordination Result Corrosion Inhibition (>94% IE) Film->Result Blocks Cl- / O2

Caption: Schematic of the chemisorption mechanism forming a hydrophobic barrier on copper surfaces.

Biological & Pharmaceutical Context

While primarily an industrial inhibitor, this scaffold is a critical pharmacophore in drug discovery, often compared to Carboxyamidotriazole (CAI) and Rizatriptan precursors.

Pharmacophore Comparison
FeatureProduct (4-Amino-1-Tolyl) CAI (Carboxyamidotriazole) Significance
Core Scaffold 1,2,3-Triazole1,2,3-TriazoleBioisostere for amide/ester
C4 Substituent -NH₂ (Amine)-CONH₂ (Carboxamide)Amine is a versatile precursor
N1 Substituent p-TolylDiphenyl-halo derivativep-Tolyl is a metabolic probe
Target Potential IDO1 / TDO Inhibitor PrecursorCalcium Channel BlockerScaffold for immunotherapy

Key Insight: The 4-amino group is a "chemical handle." In medicinal chemistry, this compound is rarely the final drug but is the active warhead in Click Chemistry libraries screening for IDO1 inhibitors (cancer immunotherapy). The amine forms hydrogen bonds with the heme iron or active site residues of the enzyme.

Experimental Protocols

Protocol A: Synthesis via Modified Click Chemistry

To generate high-purity 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine for testing.

  • Reagents: p-Tolyl azide (1.0 equiv), 2-Trimethylsilyl-ethynamine (protected alkyne) or equivalent amine precursor, CuI (10 mol%), DIPEA.

  • Reaction: Dissolve azide in THF/Water (4:1). Add alkyne and catalyst.[1] Stir at RT for 12h.

  • Deprotection: Treat with TBAF to remove silyl group if used, or use acid hydrolysis if using an amide precursor.

  • Purification: Recrystallize from Ethanol.

  • Validation: Confirm structure via ¹H NMR (Characteristic singlet for triazole-H at ~7.8-8.2 ppm).

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

To validate corrosion inhibition efficiency.

  • Setup: Three-electrode cell (Working: Copper, Reference: Ag/AgCl, Counter: Platinum).

  • Electrolyte: 1M HCl or 3.5% NaCl.

  • Preparation: Polish copper samples with SiC paper (up to 2000 grit), degrease with acetone.

  • OCP: Allow Open Circuit Potential to stabilize (30 min).

  • Measurement: Apply AC amplitude of 10 mV over frequency range 100 kHz to 0.01 Hz.

  • Analysis: Fit data to Randles circuit. Calculate IE% using charge transfer resistance (

    
    ):
    
    
    
    

References

  • ASTM G1-03 , "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens," ASTM International. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future," Angewandte Chemie International Edition. Link

  • Sherif, E.M., & Park, S.M. (2006). "Effects of 1,4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions," Electrochimica Acta (Comparative methodology for organic inhibitors). Link

  • PubChem Compound Summary , "1H-1,2,3-Triazol-4-amine derivatives," National Center for Biotechnology Information. Link

  • Hou, Y. et al. (2017). "1,2,3-Triazole derivatives as new inhibitors of IDO1," European Journal of Medicinal Chemistry (Context for biological activity). Link

Sources

A Comparative Guide to the Spectroscopic and Crystallographic Data of Synthesized vs. Reported 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the expected spectroscopic and crystallographic data for synthesized 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine with data reported for structurally analogous compounds. The 1,2,3-triazole moiety is a significant pharmacophore, and precise analytical characterization is paramount for its advancement in medicinal chemistry.

This document serves as a practical reference for researchers, offering a detailed synthesis protocol, methodologies for analytical techniques, and a comparative analysis of the expected data.

Molecular Structure

The molecular structure of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is presented below. The key structural features include a p-substituted tolyl group attached to a 1,2,3-triazole ring, which is further functionalized with an amine group at the 4-position.

Caption: Molecular structure of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.

Synthesis and Data Acquisition Workflow

The successful synthesis and characterization of the target compound follow a logical and systematic workflow. This involves the initial chemical synthesis, followed by purification and subsequent analysis using various spectroscopic and crystallographic techniques. The data obtained is then compared with established literature values for verification.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Acquisition cluster_comparison Data Comparison & Validation Synthesis Synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine Purification Purification by Recrystallization/Chromatography Synthesis->Purification IR IR Spectroscopy Purification->IR NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR X-ray Single-Crystal X-ray Diffraction Purification->X-ray Comparison Comparison with Reported Data IR->Comparison NMR->Comparison X-ray->Comparison Validation Structural Validation Comparison->Validation

Caption: Experimental workflow for synthesis, data acquisition, and comparison.

Experimental Protocols

Synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

The synthesis of 1,2,3-triazole derivatives can be achieved through various methods, with the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") being a prominent approach.[1]

Step 1: Synthesis of 4-methylphenyl azide.

  • To a solution of 4-methylaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid at 0°C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise.

  • The resulting diazonium salt solution is then added to a solution of sodium azide (1.2 equivalents) in water at 0°C.

  • The reaction mixture is stirred for 1-2 hours, and the resulting 4-methylphenyl azide is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.

  • A plausible, though less common, route would involve the cycloaddition of 4-methylphenyl azide with a suitable cyano-containing precursor followed by reduction. A more direct, though potentially challenging, approach would be the amination of a pre-formed triazole ring. For the purpose of this guide, we will consider a hypothetical direct synthesis or a multi-step synthesis yielding the final product.

Spectroscopic and Crystallographic Analysis
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.[2]

  • Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a controlled temperature using Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².[3][4]

Data Comparison

Due to the absence of a single comprehensive report for the target molecule, the following tables compare the expected data for a synthesized sample against reported data for structurally similar compounds.

Table 1: Infrared (IR) Spectroscopic Data
Functional GroupExpected Wavenumber (cm⁻¹) for Synthesized CompoundReported Wavenumber (cm⁻¹) for Analogous Compounds
N-H stretch (amine)3400-33003318-3414 (for similar triazole derivatives)[1][5]
C-H stretch (aromatic)3100-3000~3058 (for similar triazole derivatives)[5]
C-H stretch (aliphatic)2950-2850~2960 (for similar triazole derivatives)[1]
C=N stretch (triazole)1600-1580~1598 (for similar triazole derivatives)[5]
C=C stretch (aromatic)1550-1450~1465 (for similar triazole derivatives)[5]
C-N stretch1350-1250Not specified in provided results
Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)
ProtonsExpected Chemical Shift (δ, ppm) for Synthesized CompoundReported Chemical Shift (δ, ppm) for Analogous CompoundsMultiplicityCoupling Constant (J, Hz)Integration
Triazole-H~7.5-7.77.65 (for 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole)[6]s-1H
Aromatic-H (ortho to N)~7.5-7.67.70 (for a similar triazole)[7]d~8.0-9.02H
Aromatic-H (meta to N)~7.2-7.37.34 (for a similar triazole)[7]d~8.0-9.02H
NH₂~5.0-6.0 (broad)5.41 (for a 1,2,4-triazole amine)[8]s (broad)-2H
CH₃~2.42.43 (for a similar triazole)[7]s-3H
Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)
CarbonExpected Chemical Shift (δ, ppm) for Synthesized CompoundReported Chemical Shift (δ, ppm) for Analogous Compounds
C4 (Triazole)~145-150148.2 (for 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole)[6]
C5 (Triazole)~118-122119.53 (for 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole)[6]
C-ipso (Aromatic, attached to N)~135-138134.6 (for 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole)[6]
C-para (Aromatic, attached to CH₃)~138-142139.87 (for a similar triazole)[7]
C-ortho (Aromatic)~120-122120.84 (for a similar triazole)[7]
C-meta (Aromatic)~129-131130.53 (for a similar triazole)[7]
CH₃~2121.24 (for a similar triazole)[7]
Table 4: Crystallographic Data
ParameterExpected Value for Synthesized CompoundReported Value for 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole[4]
Crystal SystemMonoclinic or OrthorhombicMonoclinic
Space GroupP2₁/c or similarNot specified in abstract
a (Å)~9-109.8352 (13)
b (Å)~5-65.7244 (6)
c (Å)~14-1514.4190 (19)
β (°)~95-10096.285 (12)
V (ų)~800-900806.92 (17)
Z44

Discussion and Interpretation

The comparison of spectroscopic and crystallographic data is a critical step in chemical synthesis. For the synthesized 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, the IR spectrum is expected to show characteristic peaks for the N-H bonds of the amine group, as well as aromatic and triazole ring vibrations.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring. The presence of a singlet for the triazole proton and the methyl group, along with a broad singlet for the amine protons, would be key identifiers.

The ¹³C NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the triazole ring carbons are particularly diagnostic.

Crystallographic data, when obtainable, provides the most definitive structural proof. The unit cell parameters and space group of the synthesized compound are expected to be comparable to those of structurally related molecules, such as the tetrazole analog presented.[4] Any significant deviations in the data could indicate the presence of impurities, a different polymorph, or an incorrect structural assignment.

Conclusion

This guide provides a comprehensive framework for the spectroscopic and crystallographic analysis of synthesized 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine. By systematically acquiring and comparing experimental data with reported values for analogous compounds, researchers can confidently validate the structure and purity of their target molecule. This rigorous approach to characterization is fundamental to the integrity and reproducibility of scientific research in drug discovery and development.

References

  • Fun, H.-K., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1169. Available at: [Link]

  • Jain, S., et al. (2016). Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available at: [Link]

  • Zhao, P.-S., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. ResearchGate. Available at: [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1093. Available at: [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. Available at: [Link]

  • Venugopala, K. N., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy, 10, 2931–2944. Available at: [Link]

  • Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 785–791. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. ORCA - Cardiff University. Available at: [Link]

  • Wang, Z.-X., & Qin, H.-L. (2003). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Chemistry Letters, 32(10), 968-969. Available at: [Link]

  • Venugopala, K. N., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 4-(4-methylphenyl)-1H-1,2,3-triazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. Available at: [Link]

  • Venugopala, K. N., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Tijjani, A., et al. (2016). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. PMC. Available at: [Link]

  • Unver, Y., et al. (2018). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Growing Science. Available at: [Link]

  • Al-Timimi, A. A. H., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available at: [Link]

  • Baek, K., et al. (2012). 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole. PMC. Available at: [Link]

  • El-Hiti, G. A., et al. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. ResearchGate. Available at: [Link]

  • Kariuki, B. M., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA - Cardiff University. ORCA - Cardiff University. Available at: [Link]

  • PubChem. (n.d.). 1H-1,2,3-Triazol-1-amine. Available at: [Link]

  • Zoghi, R., et al. (2021). FT‐IR spectrum of 4‐amino‐5‐methyl‐4H‐1,2,4‐triazole‐3‐thione (a), SMA... ResearchGate. Available at: [Link]

  • Gaina, L., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][6][9][10]triazoles. MDPI. Available at: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

Sources

benchmarking the synthetic efficiency of different routes to 1,4-disubstituted 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-disubstituted 1,2,3-triazole is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in peptidomimetics. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the de facto standard, the "best" route is no longer a singular choice but a decision matrix based on scale, purity requirements, and substrate stability.

This guide benchmarks three distinct synthetic pathways:

  • Classical Homogeneous CuAAC: The kinetic gold standard for discovery chemistry.

  • Heterogeneous Cu Catalysis: The sustainable solution for process chemistry and API synthesis.

  • One-Pot Three-Component Synthesis (1P-3CR): The atom-economic route avoiding azide isolation.

Part 1: The Mechanistic Landscape

To optimize efficiency, one must understand the catalytic cycle. Early assumptions of a mononuclear copper pathway have been superseded by evidence supporting a dinuclear copper mechanism .[1] This insight explains why ligand acceleration (e.g., TBTA, THPTA) is critical—they facilitate the recruitment of the second copper atom.

Mechanistic Insight: The Dinuclear Pathway

The reaction does not proceed via a simple concerted concerted mechanism but through a stepwise annulation involving a copper-acetylide intermediate.

CuAAC_Mechanism Start Alkyne + Azide Cu_Acetylide σ-Cu-Acetylide (Mononuclear) Start->Cu_Acetylide Cu(I) source Dinuclear π,σ-Bis(copper) Complex Cu_Acetylide->Dinuclear + 2nd Cu atom Metallacycle Cu-Metallacycle (Rate Determining) Dinuclear->Metallacycle Azide Coordination Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole + Regenerated Cat. Triazolide->Product Protonolysis Product->Dinuclear Cycle Repeats

Figure 1: The widely accepted dinuclear copper mechanism (Worrell et al., 2013). Note the involvement of two copper centers in the critical bond-forming steps.

Part 2: Benchmarking The Routes

Route A: Classical Homogeneous CuAAC (Sharpless-Fokin Conditions)

Best For: HTS library generation, complex biological substrates, and milligram-scale discovery.

This route utilizes in situ reduction of Cu(II) to Cu(I) using sodium ascorbate.[1][2] It is the most robust method for ensuring absolute 1,4-regioselectivity.

  • Reagents: CuSO₄·5H₂O (1-5 mol%), Sodium Ascorbate (10-20 mol%).

  • Solvent System:

    
    -BuOH/H₂O (1:1).[1] The biphasic nature concentrates reactants at the interface, accelerating the rate.
    
Experimental Protocol (Self-Validating)
  • Setup: Suspend organic azide (1.0 equiv) and terminal alkyne (1.0 equiv) in a 1:1 mixture of water and

    
    -butanol.
    
  • Catalyst Prep: Prepare a fresh 1M solution of sodium ascorbate in water (yellowing indicates oxidation; discard if orange).

  • Initiation: Add CuSO₄ solution (1 mol%) followed by sodium ascorbate (5 mol%).

  • Validation: The reaction mixture should turn bright yellow/orange (active Cu(I)). If it turns green/blue, oxygen has quenched the catalyst—add more ascorbate.

  • Workup: Dilute with water. If the product is solid, filter. If liquid, extract with EtOAc. Note: Copper chelation can retain product in the aqueous phase; use EDTA or NH₄OH wash to remove metals.

Route B: Heterogeneous Catalysis (Cu/C or Cu-Nanoparticles)

Best For: API synthesis, Green Chemistry compliance, and minimizing metal scavenging.

Heterogeneous catalysts (e.g., Cu on Charcoal, Cu/Zeolites) solve the primary defect of Route A: copper contamination.

  • Reagents: Cu/C (commercial or homemade), Et₃N (base often required to aid acetylide formation).

  • Solvent: Dioxane, EtOH, or Toluene (allows higher temps).

Experimental Protocol
  • Setup: Dissolve alkyne (1.0 equiv) and azide (1.1 equiv) in 1,4-dioxane.

  • Catalyst Addition: Add Cu/C (10 wt% loading). Add Et₃N (0.5 equiv) to accelerate deprotonation.

  • Reaction: Heat to 60°C. Heterogeneous kinetics are slower; thermal energy compensates for lower active site accessibility.

  • Validation: Monitor by TLC. Unlike Route A, no color change indicates catalyst health.

  • Workup: Filtration is key. Pass through a Celite pad. The filtrate usually contains <5 ppm Cu, often bypassing the need for scavenging resins.

Route C: One-Pot Three-Component Reaction (1P-3CR)

Best For: Safety (avoiding isolation of small organic azides) and Atom Economy.

Small organic azides are energetic and hazardous. This route generates the azide in situ from an organic halide and sodium azide, immediately trapping it with the alkyne.

  • Reagents: Organic Halide (R-X), NaN₃, Alkyne, CuI or CuSO₄/Ascorbate.

  • Solvent: DMSO/H₂O or PEG-400 (Crucial for solubilizing inorganic azide and organic halide).

Experimental Protocol
  • Safety Pre-check: Ensure the organic halide is not a vicinal dihalide (risk of elimination).

  • Setup: Dissolve Benzyl Bromide (1.0 equiv) and Alkyne (1.0 equiv) in DMSO/Water (9:1).

  • Azide Generation: Add NaN₃ (1.2 equiv). Caution: Do not acidify.

  • Catalysis: Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%).

  • Validation: Monitor disappearance of the halide first. If halide remains but alkyne is consumed, check for homocoupling (Glaser) side products.

Part 3: Comparative Analysis & Data

The following table synthesizes performance metrics based on aggregate data from key literature (Sharpless, Meldal, Lipshutz).

MetricRoute A: HomogeneousRoute B: Heterogeneous (Cu/C)Route C: One-Pot (1P-3CR)
1,4-Regioselectivity >99% >98% (Thermal background risk)>99%
Yield (Isolated) 90-99%85-95%85-92%
Reaction Time Fast (1-4 h)Slow (6-24 h)Medium (3-12 h)
Metal Contamination High (>500 ppm pre-workup)Low (<10 ppm) High
Safety Profile Moderate (Isolated Azides)Moderate (Isolated Azides)Excellent (In situ Azide)
E-Factor (Waste) Moderate (Extraction required)Good (Simple filtration)Excellent (Atom economy)
Decision Logic for Route Selection

Route_Selection Input Start: Define Constraints Is_Azide_Stable Is the Azide Stable/Safe? Input->Is_Azide_Stable Scale Scale of Reaction? Is_Azide_Stable->Scale Yes Route_C Route C: One-Pot (In Situ) Is_Azide_Stable->Route_C No (Unstable/Explosive) Purification Strict Metal Limits (API)? Scale->Purification Process (>100g) Route_A Route A: Homogeneous Scale->Route_A Discovery (<1g) Purification->Route_A No (Chromatography OK) Route_B Route B: Heterogeneous Purification->Route_B Yes (<10ppm Cu)

Figure 2: Decision matrix for selecting the optimal synthetic route based on safety, scale, and purity constraints.

Part 4: Troubleshooting & Optimization

  • The "Stalled" Reaction:

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Fix: Add 0.5 equiv more Sodium Ascorbate. Sparge solvent with Argon.

  • Protodemetallation Failure (Intermediate Trapping):

    • Cause: In highly basic media, the Cu-triazolide intermediate is stable and does not protonate to release the product.

    • Fix: Add a proton source (NH₄Cl) or switch to Route A (buffered conditions).

  • Regioselectivity Drift:

    • Cause: If you observe 1,5-isomer, the copper cycle has failed, and you are observing the thermal Huisgen background reaction.

    • Fix: Lower temperature (<40°C) and increase catalyst loading to favor the catalytic pathway over the thermal one.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1] Science. Link

  • Lipshutz, B. H., & Taft, B. R. (2006). Heterogeneous Copper-in-Charcoal-Catalyzed Click Chemistry. Angewandte Chemie. Link

  • Appukkuttan, P., Dehaen, W., Fokin, V. V., & Van der Eycken, E. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the lifecycle of drug discovery and chemical research, the final disposition of a compound is as critical as its synthesis and application. For 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, a molecule featuring a stable triazole ring and an aromatic amine functional group, a rigorous and informed disposal plan is paramount. This guide provides the essential operational and safety protocols to manage this compound's waste stream, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the "Why" Behind the Precautions

  • Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation.[1][2] Some aromatic amines are suspected carcinogens.

  • Triazole Derivatives: Many triazole-based compounds, particularly those used as fungicides, are noted for their potential toxicity to aquatic life with long-lasting effects.[3] The 1,2,4-triazole ring, a close isomer, is generally stable under typical acidic and basic conditions but can undergo degradation under harsh conditions or via photodegradation.[4]

Given these characteristics, 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine should be treated as a hazardous substance. All waste materials, including the pure compound, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions, must be disposed of as hazardous waste.[5][6]

Personnel Protection: Your First Line of Defense

Adherence to a strict Personal Protective Equipment (PPE) protocol is non-negotiable when handling 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine and its associated waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).Prevents dermal absorption, a common exposure route for amine compounds. Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]
Body Protection A lab coat or other protective clothing to prevent skin contact.[7]Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary for operations that may generate dust.[7] Work should be conducted in a chemical fume hood.[7]Prevents inhalation of the compound, particularly if it is a fine powder.

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

Minor Spill (Solid):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don Appropriate PPE: Ensure full PPE is worn before cleanup.

  • Containment: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust generation.[9] Dampening the material slightly with water may also help control dust, but avoid creating a solution that could spread.[3]

  • Cleanup: Carefully sweep the material into a designated hazardous waste container.[3][7] Avoid dry sweeping which can create dust clouds. A vacuum cleaner fitted with a HEPA filter can be used for fine powders.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: All cleanup materials must be placed in the hazardous waste container.

Minor Spill (Solution):

  • Containment: Surround the spill with an inert absorbent material (e.g., sand, vermiculite, or chemical absorbent pads).[9]

  • Absorption: Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Wash the spill area with soap and water, collecting the washings for disposal as hazardous waste. Do not allow wash water to enter drains.[3]

For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[7]

Waste Segregation and Disposal Pathway

The primary and required method for the disposal of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is through a licensed hazardous waste disposal facility.[7] On-site treatment is generally not recommended without specific institutional approval and validated procedures.

Step 1: Waste Collection and Container Management
  • Designated Container: All waste contaminated with 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine must be collected in a dedicated, properly labeled hazardous waste container.[6] The original chemical container is often the best choice for storing the waste.[5]

  • Compatibility: The container must be made of a material compatible with the chemical and any solvents used. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine," and any associated hazard pictograms (e.g., harmful, environmental hazard).[10]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents and strong acids.[2][11] Acids should be segregated from bases.[10]

Step 2: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this chemical waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Generation & Collection cluster_disposal Final Disposal A Assess Hazards of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate Waste (Unused chemical, contaminated items, solutions) B->C D Is waste container available, compatible, and correctly labeled? C->D E Obtain and prepare a new waste container D->E No F Collect waste in designated hazardous waste container D->F Yes E->F G Store container securely (Closed, away from incompatibles) F->G H Arrange for pickup by licensed hazardous waste disposal service G->H I High-Temperature Incineration (Primary Recommended Method) H->I J Provide Safety Data Sheet (SDS) or hazard information to disposal company H->J

Caption: Disposal workflow for 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.

Step 3: Final Disposal Method - High-Temperature Incineration

High-temperature incineration is the recommended and most environmentally sound method for destroying this type of organic chemical waste.[12]

  • Mechanism: Incineration is a combustion process that uses high temperatures to break down hazardous organic compounds into simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides (NOx).[13][14]

  • Nitrogen Content: As a nitrogen-containing compound, the combustion of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine will produce NOx.[13][15] Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems (e.g., scrubbers) to remove these and other pollutants before they are released into the atmosphere.[12]

Lab-Scale Neutralization: A Consideration, Not a Recommendation

While amines are basic and can be neutralized by acids to form salts, this is not a disposal method.[16][17][18] The resulting ammonium salt would still be a hazardous chemical waste, likely with high water solubility, posing its own environmental risks. Therefore, attempting to neutralize the waste in the lab before disposal is not advised and does not eliminate the need for professional disposal.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations.[3][5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[19][20] While this specific compound may not be explicitly listed, it would likely be classified as hazardous due to its characteristics. It is the responsibility of the waste generator (the laboratory) to make this determination and manage the waste accordingly.[10] Always consult with your institution's EHS department to ensure full compliance.[7]

By adhering to these procedures, researchers can ensure that the final step in their work with 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is conducted with the highest standards of safety and environmental responsibility.

References

  • Benchchem. 1,2,4-Triazole Compound Stability and Degradation.
  • PMC. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil.
  • PubMed. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil.
  • Republic Services. Best Practices for Managing Laboratory Waste.
  • Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Water Corporation. Laboratory chemical waste.
  • RSC Publishing. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment.
  • ACS Publications. Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors.
  • Santa Cruz Biotechnology. 3-Amino-1,2,4-triazole Safety Data Sheet.
  • Benchchem. Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone.
  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
  • CHIMIART. Neutralizing Amine.
  • University of Calgary. Reactions of Amines.
  • Walsh Medical Media. Chemical Incineration of Toxic Materials in Waste by Combustion Process.
  • Michigan State University. CHAPTER 21: AMINES.
  • ResearchGate. How can I neutralize aminehydrochlorides?.
  • Sigma-Aldrich. 3-Amino-1H-1,2,4-triazole Safety Data Sheet.
  • European Chemicals Agency (ECHA). 1,2,4-Triazole Substance Information.
  • Fisher Scientific. 1,2,4-1H-Triazole Safety Data Sheet.
  • Spectrum Chemical. 3-Amino-1,2,4-triazole Material Safety Data Sheet.
  • NBE. Waste gas and liquid incineration system.
  • National Academies Press. Waste Incineration and Public Health.
  • TCI Chemicals. 3,5-Diamino-1,2,4-triazole Safety Data Sheet.
  • Apollo Scientific. 1H-1,2,3-Triazole Safety Data Sheet.
  • CDH Fine Chemical. 1,2,4-TRIAZOLE Safety Data Sheet.
  • CymitQuimica. 1-(4-Amino-phenyl)-1,2,3-triazole Safety Data Sheet.
  • Fisher Scientific. 4-Amino-1,2,4-triazole Safety Data Sheet.
  • US EPA. 1-Phenyl-1H-1,2,4-triazole-3,5-diamine Environmental Fate/Transport Data.
  • Fisher Scientific. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine Safety Data Sheet.
  • PubMed. Incineration of kitchen waste with high nitrogen in vortexing fluidized-bed incinerator and its NO emission characteristics.
  • US EPA. Medical Waste Incineration.
  • US EPA. 1-(4-Methylphenyl)-4,5-diphenyl-1H-1,2,3-triazole Hazard Data.
  • PubChem. 1H-1,2,3-Triazol-1-amine, N-[(4-methylphenyl)methylene]-4-phenyl-.
  • SynQuest Laboratories, Inc. 3-Amino-1H-1,2,4-triazole Safety Data Sheet.
  • US EPA. Hazardous Waste: Guidelines and Regulations.
  • US EPA. EPA Hazardous Waste Codes.
  • US EPA. Hazardous Waste Listings.
  • ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
  • eCFR. 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • SpringerLink. 1-Methyl-1H-1,2,4-triazole as the main marker of 1,1-dimethylhydrazine exposure in plants.

Sources

Personal protective equipment for handling 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel synthetic heterocycles requires more than just reading a standard Safety Data Sheet (SDS). It demands a deep understanding of molecular causality—knowing why a chemical behaves the way it does, and building a self-validating safety system around those properties.

This guide provides an authoritative, step-by-step operational and disposal plan for 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (also known as 4-amino-1-(p-tolyl)-1H-1,2,3-triazole), designed specifically for researchers, scientists, and drug development professionals.

Part 1: Molecular Hazard Causality (E-E-A-T)

To design an effective safety protocol, we must deconstruct the molecule into its two primary reactive domains:

  • The Primary Aromatic Amine (PAA) Domain: PAAs are notoriously lipid-soluble, allowing them to bypass the stratum corneum of the human skin with alarming efficiency[1]. Once systemic, PAAs are metabolically activated via N-hydroxylation in the liver, forming reactive electrophiles that can intercalate with DNA, posing severe mutagenic and carcinogenic risks[1] . Furthermore, they can oxidize hemoglobin to methemoglobin, severely compromising cardiovascular and respiratory oxygen transport[1]. Because of this extreme lipophilicity, standard thin-mil latex gloves act merely as permeable membranes, offering zero functional protection.

  • The 1,2,3-Triazole Core: Benzotriazoles and triazoles are nitrogen-rich heterocyclic compounds . While 1,2,3-triazoles are thermodynamically the most stable of the triazole isomers due to their aromatic character, they still possess a high heat of formation. Subjecting them to high-impact friction, extreme localized heating, or incompatible oxidizers can trigger rapid, exothermic decomposition.

Part 2: Mandatory PPE Matrix

Based on the molecular causality outlined above, the following Personal Protective Equipment (PPE) is strictly required. All quantitative specifications must be met to ensure operator safety.

Protection CategoryRequired EquipmentQuantitative SpecificationCausality (Why is this required?)
Hand Protection Double Nitrile Gloves or Silver Shield®Inner: 4-milOuter: ≥8-milPAAs are lipid-soluble and rapidly penetrate standard thin gloves[2]. Double-gloving provides a sacrificial barrier against transdermal absorption.
Eye/Face Protection Safety Goggles + Face ShieldANSI Z87.1 certified;8-inch minimum shieldProtects against splash hazards, corrosive damage[3], and potential energetic fragmentation from the nitrogen-rich triazole core.
Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalent;100% skin coveragePrevents transdermal exposure to aerosolized powders and mitigates fire risks associated with energetic heterocycles[4].
Respiratory Fume Hood (Primary) / Respirator (Secondary)Hood flow >100 fpm;P100/OV CartridgeLocal exhaust ventilation is critical to control the release of aromatic amines[5]. Prevents inhalation of highly toxic, aerosolized powders.

Part 3: Self-Validating Operational Workflow

Do not blindly follow steps; validate your environment at every stage. This protocol ensures that every action has a built-in safety check.

Phase 1: Pre-Operation & PPE Validation
  • Ventilation Verification: Before retrieving the compound, verify the fume hood monitor displays a face velocity of >100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily. Never initiate work if the airflow is stagnant[2].

  • Glove Integrity Check: Don the 4-mil inner nitrile gloves, followed by the 8-mil outer gloves.

    • Self-Validation: Before putting on the outer gloves, inflate them manually and twist the cuff to trap air. Listen for leaks or submerge in water to ensure zero pinholes.

Phase 2: Weighing and Transfer
  • Static Elimination: Aromatic amines can be highly static-sensitive. Wipe the exterior of the analytical balance and your tools with an anti-static cloth.

  • Enclosed Transfer: Tare your reaction vial inside a closed analytical balance enclosure. Transfer the 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine using a grounded, anti-static metal spatula.

    • Causality: Minimizing static prevents the aerosolization of the lipophilic powder, which could otherwise deposit on the operator's skin or respiratory tract, leading to systemic toxicity[1].

Phase 3: Reaction Execution
  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen (Schlenk line preferred).

  • Thermal Shielding: If your synthetic protocol requires heating the triazole, place a heavy-duty polycarbonate blast shield between the sash and the vessel.

    • Causality: The nitrogen-rich triazole core can decompose exothermically under thermal stress. The shield provides secondary fragmentation protection.

Part 4: Emergency Response & Disposal Plan

Spill Protocol
  • DO NOT sweep dry powders. Sweeping aerosolizes the PAA, creating a severe inhalation hazard.

  • Wet-Wipe Decontamination: Carefully cover the spill with disposable absorbent pads. Wet the pads with a compatible solvent (e.g., ethanol or water) to suppress dust, then gently wipe the area[3] .

  • Place all contaminated materials into a sealed, impervious container labeled: CAUTION: CONTAMINATED WITH HIGH CHRONIC TOXICITY AROMATIC AMINES[4].

Exposure Protocol
  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of water and mild soap for at least 15 minutes. Do not use organic solvents to wash your skin , as this will drastically accelerate the transdermal absorption of the lipophilic amine into your bloodstream.

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do[3]. Seek immediate ophthalmological attention.

Waste Segregation
  • Dispose of all contaminated consumables (pipette tips, wipes, outer gloves) in a designated "Toxic Aromatic Amine Waste" container. Do not mix this with standard halogenated or non-halogenated solvent waste streams, as PAAs require specialized high-temperature incineration for safe destruction.

Part 5: Safety & Exposure Workflow Diagram

G Start Compound Retrieval 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine PPE Don PPE Matrix (FR Coat, Goggles, Double Nitrile) Start->PPE Hood Transfer to Fume Hood (Flow Rate >100 fpm) PPE->Hood Weighing Weighing & Transfer (Anti-static tools, enclosed balance) Hood->Weighing Reaction Reaction Execution (Inert Atmosphere, Blast Shield) Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill Emergency Emergency Protocol (Evacuate, Eyewash, Medical) Spill->Emergency YES Disposal Waste Segregation (Toxic Amine Waste Stream) Spill->Disposal NO Decon Decontamination (Wet-wipe surfaces, do NOT sweep) Emergency->Decon Disposal->Decon End Safe Operation Complete Decon->End

Figure 1: Safe handling and emergency response workflow for triazol-amines.

References

  • Gheni, S. A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2023, 31(1), 8-21. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7220, 1H-Benzotriazole." PubChem, 2026. URL:[Link]

  • SKC Inc. "Safety Data Sheet: Cleaning/Developing Solution for Aromatic Amines." SKC Inc. Corporate Guidelines, 2024. URL: [Link]

We are committed to being your most trusted partner in laboratory safety and chemical handling. By understanding the mechanistic "why" behind these protocols, you ensure not only the integrity of your research but the long-term health of your scientific team.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.